Product packaging for 2-Chloropyrimidine-4-carboxamide(Cat. No.:CAS No. 22536-66-9)

2-Chloropyrimidine-4-carboxamide

Cat. No.: B1347304
CAS No.: 22536-66-9
M. Wt: 157.56 g/mol
InChI Key: UXXQEVFRPLIOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C5H4ClN3O and its molecular weight is 157.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN3O B1347304 2-Chloropyrimidine-4-carboxamide CAS No. 22536-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXQEVFRPLIOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289417
Record name 2-Chloropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22536-66-9
Record name 22536-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyrimidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-chloropyrimidine-4-carboxamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visual diagrams of the synthesis routes for enhanced comprehension.

Core Synthesis Pathways

The most prevalent and well-documented methods for the synthesis of this compound commence with the corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid. Two primary pathways are detailed below, differing in the method of carboxylic acid activation.

Pathway 1: Two-Step, One-Pot Synthesis via Thionyl Chloride

This efficient method involves the conversion of 2-chloropyrimidine-4-carboxylic acid to its acyl chloride derivative using thionyl chloride, which is then reacted in situ with ammonium hydroxide to yield the desired carboxamide.

Experimental Protocol:

A solution of 2-chloropyrimidine-4-carboxylic acid (500 mg, 1.00 equivalent) in thionyl chloride (10 mL) is heated to 90°C for 30 minutes. Following the reaction, the excess thionyl chloride is removed under reduced pressure. The resulting residue is cooled to 0°C, and an ammonium hydroxide solution (20 mL) is slowly added. The reaction mixture is then extracted with dichloromethane (3 x 20 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid (320 mg).[2][3]

Quantitative Data:

ParameterValueReference
Starting Material2-Chloropyrimidine-4-carboxylic acid[2]
ReagentsThionyl chloride, Ammonium hydroxide[2]
Yield320 mg[2]
AppearanceWhite solid[2]
Analytical DataLC-MS (ES, m/z): 158 [M+H]⁺[2]

Synthesis Pathway Diagram:

G cluster_0 Pathway 1: Thionyl Chloride Method 2-Chloropyrimidine-4-carboxylic acid 2-Chloropyrimidine-4-carboxylic acid 2-Chloropyrimidine-4-carbonyl chloride (intermediate) 2-Chloropyrimidine-4-carbonyl chloride (intermediate) 2-Chloropyrimidine-4-carboxylic acid->2-Chloropyrimidine-4-carbonyl chloride (intermediate) SOCl₂, 90°C This compound This compound 2-Chloropyrimidine-4-carbonyl chloride (intermediate)->this compound NH₄OH, 0°C

Caption: One-pot synthesis of this compound via a carbonyl chloride intermediate.

Pathway 2: Synthesis from Pre-formed Acyl Chloride and Ammonia

This alternative pathway involves the initial synthesis and isolation of 2-chloropyrimidine-4-carbonyl chloride, which is subsequently reacted with ammonia gas in an organic solvent.

Experimental Protocol:

Ammonia gas is passed through 20 mL of tetrahydrofuran for 35 minutes at -6°C. The solution is then warmed to 10°C, and 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride is added. The reaction is stirred at room temperature for 45 minutes. Upon completion, the reaction mixture is concentrated, and the residue is poured into 90 mL of a saturated sodium bicarbonate solution. The aqueous phase is extracted three times with 50 mL of ethyl acetate. The combined organic phases are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1.07 g of a white solid product.[4][5]

Quantitative Data:

ParameterValueReference
Starting Material2-Chloropyrimidine-4-carbonyl chloride[4][5]
ReagentsAmmonia gas, Tetrahydrofuran[4][5]
Yield1.07 g (80%)[4][5]
AppearanceWhite solid[4][5]
Melting Point147.2°C - 151.4°C[4][5]
Analytical Data¹H-NMR (CDCl₃, 300 MHz) δ (ppm): 6.2 (br. s), 7.25 (s), 7.7 (br. s), 8.1 (d), 8.9 (d)[5]

Synthesis Pathway Diagram:

G cluster_1 Pathway 2: Acyl Chloride and Ammonia Gas Method 2-Chloropyrimidine-4-carbonyl chloride 2-Chloropyrimidine-4-carbonyl chloride This compound This compound 2-Chloropyrimidine-4-carbonyl chloride->this compound NH₃ (gas), THF, -6°C to RT

Caption: Synthesis of this compound from its pre-formed acyl chloride.

Alternative Synthesis Route

An alternative synthesis of this compound can be achieved from 2-chloropyrimidine-4-carbonitrile. This method involves the treatment of the nitrile with gaseous hydrochloric acid in formic acid.[6]

Synthesis of Precursors

A key starting material for the primary synthesis pathways is 2-chloropyrimidine. A common method for its preparation is the diazotization of 2-aminopyrimidine.

Experimental Protocol for 2-Chloropyrimidine Synthesis:

In a 3-liter three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, 500 mL of concentrated hydrochloric acid (6.0 moles) is cooled to 0°C. To this solution, 142 g (1.5 moles) of 2-aminopyrimidine is added portion-wise with stirring until a homogenous solution is obtained. The solution is then cooled to -15°C. A cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water is added dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C. The solution is stirred for an additional hour, allowing the temperature to rise to -5°C. The mixture is carefully neutralized to approximately pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C. The resulting solid, a mixture of 2-chloropyrimidine and sodium chloride, is collected by filtration and washed thoroughly with ether. The cold filtrate is extracted with four 75-mL portions of ether. The combined extracts are dried over anhydrous sodium sulfate, the solvent is removed, and the residue is recrystallized from isopentane to give white crystals of 2-chloropyrimidine.[7]

Quantitative Data:

ParameterValueReference
Starting Material2-Aminopyrimidine[7]
ReagentsConcentrated HCl, Sodium nitrite, Sodium hydroxide[7]
Yield44-46 g (26-27%)[7]
Melting Point64.5-65.5°C[7]

Synthesis Pathway Diagram:

G cluster_2 Synthesis of 2-Chloropyrimidine 2-Aminopyrimidine 2-Aminopyrimidine Diazonium Salt (intermediate) Diazonium Salt (intermediate) 2-Aminopyrimidine->Diazonium Salt (intermediate) NaNO₂, conc. HCl, -15°C 2-Chloropyrimidine 2-Chloropyrimidine Diazonium Salt (intermediate)->2-Chloropyrimidine Neutralization

Caption: Synthesis of 2-Chloropyrimidine via diazotization of 2-aminopyrimidine.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core, a fundamental component of nucleic acids, makes it a valuable scaffold in medicinal chemistry and agrochemical research.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role as a synthetic building block.

Physicochemical Properties

The physicochemical characteristics of this compound are pivotal for its application in chemical synthesis and drug design. A summary of its key properties is presented below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem CID: 247028
Molecular Formula C₅H₄ClN₃O[1][4][5][6]
Molecular Weight 157.56 g/mol [1][4][5][6][7]
Appearance Yellow to orange solid, White to off-white solid, Light yellow solid[1][8]
CAS Number 22536-66-9[1][4][5][6]
Melting Point 147.2 °C to 151.4 °C[9]
Boiling Point 454.7 °C at 760 mmHg (Predicted)
logP (Octanol-Water Partition Coefficient) 0.4 (Computed by XLogP3)[7]
pKa Data not available
Solubility Data not available for common solvents

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments.

Synthesis of this compound from 2-Chloropyrimidine-4-carboxylic acid

This protocol describes a common method for the synthesis of the title compound.[8]

Materials:

  • 2-Chloropyrimidine-4-carboxylic acid

  • Thionyl chloride

  • Ammonium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloropyrimidine-4-carboxylic acid (e.g., 500 mg) in thionyl chloride (e.g., 10 mL).

  • Heat the reaction mixture to 90 °C for 30 minutes.

  • After the reaction is complete, remove the excess thionyl chloride by concentration under reduced pressure.

  • Cool the residue to 0 °C.

  • Slowly add ammonium hydroxide solution (e.g., 20 mL).

  • Extract the reaction mixture with dichloromethane (e.g., 3 x 20 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a white solid.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Gallenkamp apparatus)[10]

  • Capillary tubes

  • Thermometer

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. This range is the melting point.[10]

Determination of Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[11][12]

Apparatus:

  • Conical flasks with stoppers

  • Shaker water bath with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent in a conical flask.

  • Seal the flask and place it in a shaker water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtrate appropriately and analyze its concentration using a pre-calibrated analytical method.

  • The determined concentration represents the solubility of the compound at that temperature.

Determination of pKa

Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa) of a compound.[13]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

  • Titration vessel

Procedure:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (typically water or a water-cosolvent mixture).

  • Place the solution in the titration vessel and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (if the compound is a base) or a strong base (if the compound is an acid).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the titration curve, often as the pH at the half-equivalence point.

Synthetic Utility and Biological Context

This compound is a valuable precursor for the synthesis of more complex molecules with potential therapeutic or agricultural applications.[1] The reactivity of the chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of various functional groups.

G Synthetic Utility of this compound A This compound B Nucleophilic Substitution (e.g., with amines, alcohols) A->B Reaction C Diverse Pyrimidine Derivatives B->C Yields D Antiviral Agents C->D Potential Applications E Anticancer Agents C->E Potential Applications F Herbicides/Pesticides C->F Potential Applications

Caption: Synthetic pathways from this compound.

While specific signaling pathways directly modulated by this compound are not extensively documented, its core pyrimidine structure is central to cellular metabolism. Pyrimidine derivatives are essential for the de novo and salvage pathways of nucleotide synthesis, which are intrinsically linked to fundamental cellular processes.[2][4][14][15][16]

G Role of Pyrimidines in Cellular Processes cluster_0 Pyrimidine Metabolism A De Novo Synthesis C Pyrimidine Nucleotides (UTP, CTP, dTTP) A->C B Salvage Pathway B->C D DNA Synthesis & Repair C->D E RNA Synthesis C->E F Cell Growth & Proliferation D->F E->F

Caption: Pyrimidine metabolism and its link to cellular functions.

References

The Pivotal Role of 2-Chloropyrimidine-4-carboxamide in Drug Discovery: A Technical Guide to the Mechanisms of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] While the molecule itself is not typically considered a therapeutic agent with a defined mechanism of action, its chemical reactivity, particularly the presence of a chlorine atom at the 2-position of the pyrimidine ring, makes it an ideal starting material for the development of novel pharmaceuticals.[1] This technical guide delves into the core mechanisms of action of several key classes of therapeutic agents derived from this compound, providing an in-depth resource for researchers, scientists, and drug development professionals. The pyrimidine scaffold, a fundamental component of DNA and RNA, offers a unique framework for designing molecules that can interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2]

I. As a Precursor to Potent Sodium Channel Blockers for Pain Management

Derivatives of this compound have been successfully developed as potent, state-dependent sodium channel blockers for the treatment of chronic pain. A notable example is 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), a novel analog of V102862.[3]

Mechanism of Action: State-Dependent Sodium Channel Blockade

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells like neurons. In pathological pain states, these channels can become hyperexcitable. State-dependent sodium channel blockers preferentially bind to and stabilize the inactivated state of the channel, thereby reducing the firing frequency of hyperactive neurons without significantly affecting normal neuronal activity.[3] PPPA has demonstrated significantly higher potency and faster binding kinetics compared to established sodium channel blockers like carbamazepine (CBZ) and lamotrigine (LTG).[3]

Quantitative Data
CompoundIC50 (µM) for Tonic Block of Na(v)1.2IC50 (µM) for Phasic Block of Na(v)1.2 (at 10 Hz)
PPPA0.030.003
V102862303
Carbamazepine>10030
Lamotrigine>100100

Data extracted from a study on recombinant rat Na(v)1.2 channels.[3]

Experimental Protocols

Electrophysiological Recordings from Recombinant Rat Na(v)1.2 Channels:

Whole-cell voltage-clamp recordings were performed on HEK-293 cells stably expressing recombinant rat Na(v)1.2 channels. To assess tonic block, cells were held at a hyperpolarized potential (-100 mV) and depolarized to 0 mV for 20 ms. For phasic block, a train of depolarizing pulses to 0 mV (20 ms duration) was applied at a frequency of 10 Hz from a holding potential of -100 mV. The peak inward sodium current was measured in the absence and presence of the test compound to determine the concentration-dependent inhibition.[3]

Signaling Pathway Diagram

sodium_channel_blockade cluster_neuron Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibits Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Reduces PPPA 2-[4-(4-chloro-2-fluorophenoxy)phenyl] -pyrimidine-4-carboxamide (PPPA) PPPA->Na_Channel Binds to and stabilizes inactivated state covalent_inhibition_workflow Screening High-Throughput Screening Hit_ID Identification of 2,5-dichloropyrimidine hit Screening->Hit_ID Covalent_Hypothesis Hypothesis of Covalent Mechanism (SNAr) Hit_ID->Covalent_Hypothesis Biochem_Assay Biochemical Assays (with/without pre-incubation) Covalent_Hypothesis->Biochem_Assay Mass_Spec Mass Spectrometry Analysis Biochem_Assay->Mass_Spec Crystallography X-ray Crystallography Mass_Spec->Crystallography Confirmation Confirmation of Covalent Bond with Cys440 Crystallography->Confirmation NAPE_PLD_inhibition NAPE N-Acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD Enzyme NAPE->NAPE_PLD Substrate NAEs N-Acylethanolamines (NAEs) (e.g., Anandamide) NAPE_PLD->NAEs Catalyzes Production Biological_Effects Modulation of Emotional Behavior NAEs->Biological_Effects Inhibitor Pyrimidine-4-carboxamide Inhibitor (e.g., LEI-401) Inhibitor->NAPE_PLD Inhibits

References

Technical Guide: Maleic Anhydride (CAS 108-31-6)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for the provided CAS number 14599-31-6 could not be completed as this identifier does not correspond to a valid chemical substance in the searched databases. The search results consistently point to CAS number 108-31-6, which identifies the compound Maleic Anhydride.

It is possible that the requested CAS number contains a typographical error. This guide will proceed by providing a comprehensive overview of Maleic Anhydride (CAS 108-31-6), a structurally related and industrially significant chemical, assuming this was the intended subject of the query.

This document provides a detailed overview of the chemical properties, structure, and applications of Maleic Anhydride, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Maleic Anhydride is an organic compound with the chemical formula C₄H₂O₃.[1] It is the acid anhydride of maleic acid. In its pure form, it exists as colorless needles or white lumps with a pungent, acrid odor.[1][2]

Structure:

The molecule features a cyclic structure containing a five-membered ring with two carbonyl groups and a carbon-carbon double bond.

Molecular Identifiers:

  • SMILES: O=C1OC(=O)C=C1

  • InChI: 1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H

  • InChI Key: FPYJFEHAWHCUMM-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of Maleic Anhydride is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 98.06 g/mol [3]
Melting Point 51-56 °C[1]
Boiling Point 200 °C[1]
Density 1.48 g/cm³ at 20 °C[1][2]
Vapor Pressure 0.16 mmHg at 20 °C[1]
Flash Point 103 °C[2][3]
Autoignition Temperature 477 °C[2]
Water Solubility Reacts exothermically with water to form maleic acid[2]
log Pow -2.61[2]

Experimental Data and Protocols

Spectroscopic Data:

While specific spectra were not retrieved in the search, typical analytical methods for the characterization of Maleic Anhydride would include:

  • Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching vibrations of the anhydride group (typically two bands around 1850 and 1780 cm⁻¹) and the C=C stretching of the double bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single peak in the olefinic region (around 7.0 ppm) corresponding to the two equivalent vinyl protons.

    • ¹³C NMR: Signals for the carbonyl carbons and the sp² hybridized carbons of the double bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Protocols:

Detailed experimental protocols are highly specific to the application. However, a general protocol for a common reaction involving Maleic Anhydride, the Diels-Alder reaction, is outlined below.

Generalized Protocol for a Diels-Alder Reaction:

  • Reactant Preparation: Dissolve Maleic Anhydride (the dienophile) in an appropriate solvent (e.g., toluene, 1,4-dioxane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Diene: Add the diene (e.g., furan, cyclopentadiene) to the solution. The molar ratio is typically 1:1, although a slight excess of one reactant may be used.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the diene.

  • Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the resulting adduct using spectroscopic methods (IR, NMR, MS).

Reactivity and Applications

Maleic Anhydride is a versatile chemical intermediate due to its dual functionality.[1]

Key Reactions:

  • Hydrolysis: Reacts with water to form maleic acid.

  • Diels-Alder Reactions: The electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings.

  • Polymerization: It can undergo both homopolymerization and copolymerization. It is a key monomer in the production of unsaturated polyester resins.[1]

  • Grafting: Used to functionalize polymers like polyethylene and polylactic acid to enhance their properties.

Logical Relationship of Reactivity:

Key applications stemming from Maleic Anhydride's reactivity.

Role in Drug Development and Biological Systems

While Maleic Anhydride itself is a highly reactive and irritant compound not used directly as a therapeutic, its derivatives have been explored in drug development.[3] Copolymers of maleic anhydride have been investigated for drug delivery applications. The anhydride functionality allows for conjugation with drugs and targeting moieties.

Experimental Workflow for Evaluating Biological Activity of Derivatives:

cluster_synthesis Synthesis cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing S1 Maleic Anhydride Derivative Synthesis S2 Purification & Characterization S1->S2 T1 Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) S2->T1 T2 Enzyme Inhibition Assays S2->T2 A1 Animal Model of Disease (e.g., Sepsis, Inflammation) T1->A1 Promising Candidates A2 Evaluation of Efficacy & Toxicity A1->A2

General workflow for synthesizing and testing Maleic Anhydride derivatives.

For instance, studies have synthesized derivatives of maleic anhydride and evaluated their anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines.[4]

Safety and Handling

Maleic Anhydride is a corrosive substance and a potent irritant to the skin, eyes, and respiratory tract.[1] It is also a combustible solid.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from water, strong oxidizing agents, and strong bases.[1]

References

The Biological Significance of 2-Chloropyrimidine-4-carboxamide: A Scaffold for Diverse Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While information on the intrinsic biological activity of this compound itself is limited, its true significance in the pharmaceutical and agrochemical industries lies in its utility as a reactive intermediate. The presence of a chloro substituent at the 2-position of the pyrimidine ring provides a key site for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures with significant pharmacological properties.

This technical guide explores the biological activities of prominent classes of compounds derived from the this compound scaffold, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The pyrimidine nucleus is a common feature in many therapeutic agents, and the derivatives of this compound are no exception, exhibiting activities that span from anticancer and antiviral to anti-inflammatory and neuroprotective.[1][2][3]

Key Classes of Biologically Active Derivatives

The versatility of the this compound core has led to the development of several classes of compounds with distinct and potent biological activities.

Sodium Channel Blockers for Pain Management

A notable derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), has been identified as a potent, broad-spectrum, state-dependent sodium channel blocker.[4] This class of compounds holds promise for the treatment of chronic pain states, including neuropathic and inflammatory pain.[4] The mechanism involves the blockade of voltage-gated Na+ channels, which are crucial in the generation and propagation of action potentials in neurons. Pathological neuronal hyperexcitability, a hallmark of chronic pain, is often associated with the dysfunction of these channels.[4]

CompoundTargetAssayPotencyReference
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA)Recombinant rat Nav1.2 channelsElectrophysiology~1000x more potent than Carbamazepine and Lamotrigine[4]
PPPANative Na+ currents in cultured rat dorsal root ganglion neuronsElectrophysiologySignificantly more potent than Carbamazepine and Lamotrigine[4]

Detailed methodologies for assessing the sodium channel blocking activity of PPPA would typically involve whole-cell patch-clamp recordings from cultured neurons or cells expressing specific sodium channel subtypes.

  • Cell Culture: Rat dorsal root ganglion (DRG) neurons are isolated and cultured. Alternatively, HEK293 cells stably expressing specific rat Nav channel subtypes (e.g., Nav1.2) are used.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.

  • Solutions: The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.3 with NaOH. The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Voltage Protocol: To assess state-dependent block, a holding potential of -100 mV is used. A series of depolarizing pulses are applied to elicit sodium currents. The effect of the compound on the peak inward current is measured at different concentrations.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 values for the block of sodium channels in the resting and inactivated states.

sodium_channel_blockade cluster_neuron Neuron Na_channel Voltage-gated Na+ Channel Pain_Signal Pain Signal Propagation Na_channel->Pain_Signal Mediates PPPA PPPA PPPA->Na_channel Blocks Hyperexcitability Neuronal Hyperexcitability Hyperexcitability->Na_channel Upregulates

Caption: Mechanism of action of PPPA as a sodium channel blocker.

Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

Pyrimidine-4-carboxamides have been identified as inhibitors of NAPE-PLD, an enzyme responsible for the production of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[5] NAPE-PLD inhibitors are being investigated for their potential in modulating emotional behavior and other neurological functions.[5]

CompoundTargetpIC50Reference
Pyrimidine-4-carboxamide 2NAPE-PLD6.09 ± 0.04[5]
LEI-401NAPE-PLD7.14 ± 0.04 µM[5]

The inhibitory activity of pyrimidine-4-carboxamide derivatives against NAPE-PLD can be assessed using a high-throughput screening assay.

  • Enzyme Preparation: Recombinant human NAPE-PLD is expressed and purified.

  • Substrate: A fluorescently labeled NAPE substrate is used.

  • Assay Buffer: The assay is performed in a suitable buffer, typically containing Tris-HCl and other necessary co-factors.

  • Procedure:

    • The test compound is pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the fluorescence of the product is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

NAPE_PLD_inhibition cluster_synthesis Synthesis of NAEs NAPE NAPE NAE NAEs (e.g., Anandamide) NAPE->NAE Catalyzed by NAPE_PLD NAPE-PLD NAPE_PLD->NAE Inhibitor Pyrimidine-4-carboxamide Inhibitor Inhibitor->NAPE_PLD Inhibits

Caption: Inhibition of NAPE-PLD by pyrimidine-4-carboxamide derivatives.

Covalent Inhibitors of Mitogen- and Stress-activated Kinase 1 (MSK1)

Certain 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[6] This represents a less common mechanism of covalent inhibition involving an SNAr reaction with a cysteine residue in the kinase active site.[6] MSK1 is involved in cellular signaling pathways related to inflammation and cancer, making its inhibitors potential therapeutic agents.

CompoundTargetAssayPotencyReference
Compound 14MSK1 CTKDBiochemical Assay~10% recovery of activity after 7h[6]
Compound 19MSK1 CTKDBiochemical Assay~10% recovery of activity after 7h[6]
Compound 20MSK1 CTKDBiochemical Assay~10% recovery of activity after 7h[6]
Compound 22MSK1 CTKDBiochemical Assay~10-fold more potent than compound 14[6]

The inhibitory activity of chloropyrimidine derivatives against MSK1 can be determined using a biochemical kinase assay.

  • Reagents: Recombinant MSK1 CTKD, a suitable substrate peptide, and ATP are required.

  • Assay Format: The assay can be performed in a 384-well plate format.

  • Procedure:

    • The test compound is incubated with the MSK1 enzyme.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specific time at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or mass spectrometry.

  • Data Analysis: IC50 values are calculated from the dose-response curves. To confirm covalent inhibition, a washout experiment or mass spectrometry analysis of the enzyme-inhibitor complex can be performed.

kinase_assay_workflow Start Start Incubate Incubate MSK1 with Chloropyrimidine Inhibitor Start->Incubate Add_Substrates Add Substrate Peptide and ATP Incubate->Add_Substrates Kinase_Reaction Kinase Reaction Add_Substrates->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Quantify Quantify Phosphorylated Substrate Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a biochemical kinase inhibition assay.

Conclusion

This compound is a cornerstone synthetic intermediate that provides access to a rich diversity of pharmacologically active compounds. While the compound itself is not noted for significant biological activity, its derivatives have demonstrated potent and specific interactions with a range of biological targets, including ion channels, enzymes, and kinases. The examples highlighted in this guide underscore the immense potential of the this compound scaffold in the discovery and development of novel therapeutics for a multitude of diseases. Future research leveraging this versatile chemical entity is poised to yield further breakthroughs in medicinal chemistry.

References

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloropyrimidine-4-carboxamide derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The unique chemical properties of the 2-chloropyrimidine scaffold make it a versatile starting point for the synthesis of a wide array of bioactive molecules, particularly as kinase inhibitors for therapeutic applications in oncology and immunology. This document details the synthesis, biological activities, and experimental evaluation of these compounds, presenting quantitative data in a structured format, providing detailed experimental protocols, and visualizing key biological and experimental processes.

Core Structure and Therapeutic Potential

This compound serves as a key intermediate in the development of novel pharmaceuticals.[1] The chlorinated pyrimidine ring is highly reactive, allowing for diverse substitutions and the creation of extensive compound libraries for screening.[1] These derivatives have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often implicated in diseases like cancer.[2][3] The 2,4-diaminopyrimidine-5-carboxamide scaffold, a common analogue, has been instrumental in developing potent and selective inhibitors for kinases such as Hematopoietic Progenitor Kinase 1 (HPK1).[4] The core structure's ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases is a key factor in its inhibitory activity.[4]

Synthesis of this compound and its Derivatives

The synthesis of the core intermediate, 2-chloropyrimidine, can be achieved from 2-aminopyrimidine through a diazotization reaction followed by treatment with a chlorine source.[5] A general procedure involves dissolving 2-aminopyrimidine in concentrated hydrochloric acid, cooling the solution, and then adding sodium nitrite.[5] The resulting diazonium salt is subsequently neutralized to yield 2-chloropyrimidine.[5]

From this core, a variety of derivatives can be synthesized. For instance, this compound can be prepared from 2-chloropyrimidine-4-carboxylic acid by reacting it with thionyl chloride to form the acid chloride, which is then treated with ammonium hydroxide.[6] Further modifications are typically achieved through nucleophilic aromatic substitution (SNAr) reactions at the chlorine positions.[1][7]

Experimental Protocol: General Synthesis of this compound Derivatives

The following is a generalized protocol for the synthesis of this compound derivatives, often involving a nucleophilic aromatic substitution.

Materials:

  • 2,4-dichloropyrimidine-5-carboxamide (starting material)

  • Appropriate amine nucleophile

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., 1-pentanol, THF, DMSO)

Procedure:

  • Dissolve 2,4-dichloropyrimidine-5-carboxamide in the chosen solvent in a reaction vessel.

  • Add the desired amine nucleophile and the base to the reaction mixture.

  • Heat the mixture to a specified temperature (e.g., 120-140 °C) and stir for a designated time (e.g., 2-16 hours).[1][7]

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a suitable reagent like brine.

  • Extract the product using an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography to yield the final derivative.[1][7]

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have demonstrated potent inhibitory activity against a range of protein kinases, making them attractive candidates for cancer therapy. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors.

For example, in a series of pyrimidine-based Aurora A kinase inhibitors, the nature and position of halogen substituents on an attached benzene ring were found to be critical for their activity and their ability to reduce cMYC/MYCN levels in cancer cells.[1][7] Similarly, for covalent inhibitors of MSK1, the replacement of a 4-azaindole group with N- and C-linked pyrrolopyrimidines resulted in a nearly 10-fold increase in potency.[8]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activity of selected this compound derivatives and analogues against various kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (µM)Reference
Derivative 1 MSK1< 0.1[8]
Derivative 2 VEGFR-2Potent[9]
Derivative 3 CDK1Potent[9]
Compound 13 Aurora A< 0.2[1][7]
Compound 8a FAK0.047[10]
Ceritinib ALK0.0407[11]
Compound 5e VEGFR-20.124[12]
Compound 5e HER-20.077[12]
Compound IDCancer Cell LineEC50 / IC50 (µM)Reference
Derivative 6 HCT11689.24[13]
Derivative 6 MCF789.37[13]
Compound 13 NCI-H82 (SCLC)< 0.2[1][7]
Compound 8a H19750.044[10]
Compound 8a A4310.119[10]
Derivative 5 HeLa9.27[14]
Derivative 5 HepG-25.91[14]
Derivative 5 MCF-77.69[14]

Experimental Protocols for Biological Assays

The evaluation of this compound derivatives as kinase inhibitors involves a variety of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a higher luminescence signal indicates greater inhibition of the kinase.[2]

Materials:

  • Kinase enzyme (e.g., JAK2) and its specific peptide substrate

  • Assay buffer

  • Test compounds serially diluted in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted test compounds to the wells of the 384-well plate. Include DMSO-only (vehicle) and positive controls.[2]

  • Kinase Reaction: Prepare a master mix of the kinase, its substrate, and assay buffer. Dispense this mixture into each well to initiate the reaction.[2]

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[2]

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[2]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[2]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.[2]

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4][13]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[4]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the EC50 or IC50 value.[4]

Signaling Pathways and Experimental Workflows

The inhibitory effects of this compound derivatives on specific kinases disrupt downstream signaling pathways, leading to their therapeutic effects. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and the methods used for their evaluation.

G cluster_0 Biochemical Kinase Inhibition Assay Workflow prep Prepare Serial Dilutions of Test Compound plate Plate Compounds in 384-well Plate prep->plate add_kinase Add Kinase/Substrate Master Mix plate->add_kinase incubate Incubate at RT for 60 min add_kinase->incubate add_detection Add ATP Detection Reagent incubate->add_detection read Read Luminescence add_detection->read

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

G cluster_1 Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor 2-Chloropyrimidine Derivative inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a 2-chloropyrimidine derivative.

Conclusion

This compound derivatives represent a promising and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, and their inherent ability to interact with the ATP-binding site of kinases has led to the development of potent and selective inhibitors. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and the biological effects of these compounds holds the potential to deliver novel and effective therapies for a range of diseases, particularly cancer.

References

Spectroscopic and Synthetic Profile of 2-Chloropyrimidine-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 2-Chloropyrimidine-4-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The information is structured to be a practical resource for laboratory work and further investigation into the applications of this compound.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound. Due to the limited publicly available experimental data, some values are predicted based on the analysis of similar pyrimidine derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm)
~8.90d, J ≈ 5.0 HzH-6~170.0
~7.80d, J ≈ 5.0 HzH-5~162.0
~7.60 (broad s, 1H), ~7.40 (broad s, 1H)Amide Protons (-CONH₂)~160.0
~120.0
~158.0

Predictions are based on typical chemical shifts for substituted pyrimidines. The amide protons may appear as two distinct broad singlets or a single broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment
3400 - 3100Medium-Strong, BroadN-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~1680StrongC=O stretch (amide I)
~1600MediumN-H bend (amide II)
1570 - 1400Medium-StrongC=C and C=N stretching (pyrimidine ring)
~850StrongC-Cl stretch
Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
158[M+H]⁺Molecular ion peak (protonated)
157/159-Molecular ion (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotopes)
141/143-[M-NH₂]⁺
113/115-[M-CONH₂]⁺
78-[C₄H₂N₂]⁺ (pyrimidine ring fragment)

The LC-MS analysis has confirmed the protonated molecular ion at m/z 158[1]. The fragmentation pattern is predicted based on common fragmentation pathways for amides and chlorinated heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the conversion of the corresponding carboxylic acid to the amide.[1]

  • Acid Chloride Formation: 2-Chloropyrimidine-4-carboxylic acid (1.0 eq.) is dissolved in thionyl chloride (SOCl₂).

  • The reaction mixture is heated to reflux (approximately 90°C) for 30 minutes to form the acyl chloride intermediate.

  • Amidation: After cooling, the excess thionyl chloride is removed under reduced pressure.

  • The residue is cooled to 0°C, and an ammonium hydroxide solution is slowly added to the reaction mixture.

  • Work-up and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is carried out.

Infrared (IR) Spectroscopy

  • Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a liquid chromatography (LC) system.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is likely to show the protonated molecular ion [M+H]⁺, as has been reported[1].

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

Visualizations

The following diagrams illustrate the synthesis workflow and the general process for spectroscopic characterization.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Work-up & Purification cluster_end Final Product start 2-Chloropyrimidine- 4-carboxylic acid acid_chloride Acid Chloride Formation (Thionyl Chloride, 90°C) start->acid_chloride Step 1 amidation Amidation (Ammonium Hydroxide, 0°C) acid_chloride->amidation Step 2 extraction Extraction (Dichloromethane) amidation->extraction Step 3 drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Concentration drying->concentration end 2-Chloropyrimidine- 4-carboxamide concentration->end

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic analysis.

References

Determining the Solubility of 2-Chloropyrimidine-4-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Chloropyrimidine-4-carboxamide

This compound is a heterocyclic organic compound with the chemical formula C₅H₄ClN₃O. It serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its utility in the development of antiviral and anticancer agents underscores the importance of characterizing its physicochemical properties, including solubility, to facilitate formulation and drug delivery studies.

Solubility Data

A comprehensive search of scientific databases and chemical supplier technical data sheets did not yield quantitative solubility data for this compound in common laboratory solvents. The table below reflects this lack of publicly available information. Researchers are encouraged to determine the solubility experimentally using the protocols outlined in this guide.

SolventChemical FormulaSolubility ( g/100 mL) at 25°CTemperature Dependence
WaterH₂OData not availableData not available
EthanolC₂H₅OHData not availableData not available
MethanolCH₃OHData not availableData not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOData not availableData not available
Acetone(CH₃)₂COData not availableData not available
AcetonitrileCH₃CNData not availableData not available
Dichloromethane (DCM)CH₂Cl₂Data not availableData not available
Ethyl AcetateCH₃COOC₂H₅Data not availableData not available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. The shake-flask method is considered the gold standard for determining equilibrium solubility.

Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is a reliable technique for measuring the thermodynamic solubility of a compound.[1]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent of interest

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.[3] Subsequently, centrifuge the samples to further separate the undissolved solid from the saturated solution.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Objective: To rapidly estimate the solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or turbidimetry.

Procedure:

  • Preparation of Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the aqueous buffer in a 96-well plate.

  • Incubation: Incubate the plate at a controlled temperature for a shorter period than the equilibrium method (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for determining the solubility of a compound and a conceptual representation of how solubility can influence a biological signaling pathway.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Obtain pure This compound add_solvent Add excess solid to a known volume of solvent start->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake check_equilibrium Periodically sample to confirm equilibrium shake->check_equilibrium sediment Allow excess solid to sediment check_equilibrium->sediment centrifuge Centrifuge to pellet undissolved solid sediment->centrifuge sample Withdraw and filter supernatant centrifuge->sample dilute Dilute sample for analysis sample->dilute quantify Quantify concentration (e.g., via HPLC) dilute->quantify end End: Determine Solubility quantify->end

Figure 1: Experimental workflow for equilibrium solubility determination.

signaling_pathway cluster_drug_delivery Drug Delivery & Availability cluster_cellular_interaction Cellular Interaction drug_formulation Drug Formulation dissolution Dissolution in Biological Fluids drug_formulation->dissolution Solubility-dependent bioavailability Bioavailable Drug dissolution->bioavailability receptor Target Receptor bioavailability->receptor Binding signaling_cascade Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response signaling_cascade->cellular_response

Figure 2: Conceptual diagram of solubility's impact on a signaling pathway.

References

Theoretical Analysis of 2-Chloropyrimidine-4-carboxamide: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxamide is a substituted pyrimidine derivative featuring a chlorine atom at the 2-position and a carboxamide group at the 4-position. Its chemical structure makes it a valuable intermediate in the synthesis of a variety of bioactive compounds, including inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) and Bruton's tyrosine kinase (Btk). A comprehensive theoretical study would provide invaluable insights into its structural stability, electronic characteristics, and potential intermolecular interactions, which are fundamental to its role in medicinal chemistry.

Methodologies for Theoretical Investigation

A robust computational analysis of this compound would typically involve quantum chemical calculations based on Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Computational Workflow

The general workflow for a theoretical study of this molecule is depicted below. This process begins with defining the initial molecular structure and proceeds through optimization and property calculations.

Computational Chemistry Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output start Define Initial 3D Structure of This compound opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Vibrational Analysis) opt->freq Verify Minimum Energy Structure props Calculation of Electronic Properties (HOMO, LUMO, ESP) opt->props geom_analysis Analysis of Optimized Geometry (Bond Lengths, Angles) opt->geom_analysis vib_analysis Vibrational Mode Assignment (IR/Raman Spectra) freq->vib_analysis elec_analysis Reactivity and Interaction Site Prediction props->elec_analysis end Report Generation: - Data Tables - Spectra - Molecular Orbitals geom_analysis->end vib_analysis->end elec_analysis->end

Figure 1: A typical workflow for the theoretical study of a small molecule.
Experimental Protocols: A Computational Approach

While no specific experimental data from theoretical studies on this compound is available, the following outlines a standard and robust computational protocol.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

  • Initial Structure: The initial 3D coordinates of this compound would be generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: A full geometry optimization would be performed using Density Functional Theory (DFT). A common and reliable functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions. The optimization calculation is run until the forces on the atoms are negligible, and the geometry is at a stationary point on the potential energy surface.

  • Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

  • Electronic Property Calculations: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (ESP) would also be calculated to identify regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Presentation of Theoretical Data

The data generated from the aforementioned computational protocols would be systematically organized for clarity and comparative analysis.

Optimized Geometrical Parameters

The optimized structure's bond lengths, bond angles, and dihedral angles would be presented in a tabular format. An example of how this data would be structured is provided below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Atoms Value (Å or °)
Bond Lengths C2-ClCalculated Value
N1-C2Calculated Value
C4-C5Calculated Value
C4-C(O)NH2Calculated Value
Bond Angles N1-C2-N3Calculated Value
C2-N3-C4Calculated Value
C5-C4-C(O)Calculated Value
Dihedral Angles N3-C4-C(O)-NCalculated Value
Vibrational Frequencies

The calculated vibrational frequencies and their corresponding IR intensities and Raman activities would be tabulated to represent the theoretical vibrational spectrum.

Table 2: Hypothetical Calculated Vibrational Frequencies

Mode Frequency (cm⁻¹) IR Intensity Raman Activity Assignment
1ValueValueValuee.g., C=O stretch
2ValueValueValuee.g., N-H stretch
3ValueValueValuee.g., C-Cl stretch
Electronic Properties

Key electronic descriptors derived from the calculations would be summarized to provide a concise overview of the molecule's electronic structure and reactivity.

Table 3: Hypothetical Electronic Properties

Property Value (Hartree or eV)
Total EnergyCalculated Value
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Dipole MomentCalculated Value (Debye)

Logical Relationships in Drug Design

The theoretical data for this compound would be a critical input for further drug design and development efforts. The relationship between these fundamental properties and their application is illustrated below.

Drug Design Logic cluster_theoretical Theoretical Data cluster_application Application in Drug Design cluster_outcome Desired Outcome geom Optimized Geometry docking Molecular Docking Studies geom->docking qsar Quantitative Structure-Activity Relationship (QSAR) Modeling geom->qsar esp Electrostatic Potential esp->docking reactivity Prediction of Reaction Sites for Synthesis esp->reactivity esp->qsar orbitals Frontier Molecular Orbitals (HOMO/LUMO) orbitals->reactivity orbitals->qsar lead_opt Lead Optimization docking->lead_opt new_analogues Design of New Analogues reactivity->new_analogues qsar->new_analogues

Figure 2: Logical flow from theoretical data to drug design applications.

Conclusion

While specific theoretical studies on this compound are not prevalent in the current body of scientific literature, this guide outlines the standard and necessary computational methodologies to perform such an analysis. The data derived from these theoretical approaches, including optimized geometry, vibrational spectra, and electronic properties, are crucial for a deeper understanding of the molecule's behavior. For drug development professionals, these computational insights are foundational for molecular docking, predicting reactivity, and designing novel, more effective therapeutic agents. The workflows and data presentation formats provided herein offer a clear roadmap for future theoretical investigations into this important chemical entity.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Pyrimidine derivatives are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. The functionalization of the pyrimidine core through cross-coupling reactions allows for the exploration of vast chemical space and the generation of novel drug candidates.

This document provides a detailed protocol for the Suzuki coupling of 2-chloropyrimidine-4-carboxamide with various aryl and heteroaryl boronic acids. Due to the electron-deficient nature of the pyrimidine ring, the chlorine atom at the C2 position is activated towards oxidative addition, making it a suitable substrate for palladium-catalyzed cross-coupling. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 2-substituted pyrimidine-4-carboxamide products. The following protocols and data have been compiled to guide researchers in the successful execution of this important transformation.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with a halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X This compound R1-X->Oxidative\nAddition R1-Pd(II)L2-X R1-Pd(II)L2-Cl Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R2-B(OH)2 Aryl/Heteroaryl Boronic Acid R2-B(OH)2->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R1-R2 2-Arylpyrimidine-4-carboxamide Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two representative protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the Suzuki coupling of chloropyrimidines.[1][2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., P(t-Bu)₃, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, toluene, or a mixture with water)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired 2-substituted pyrimidine-4-carboxamide.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to higher yields in shorter times.[3][4]

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 2:1 v/v).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1 (steps 7-10).

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - this compound - Boronic Acid - Base - Catalyst/Ligand B Add to Reaction Vessel A->B C Inert Atmosphere (Evacuate/Backfill) B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: A generalized workflow for the Suzuki coupling of this compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the Suzuki coupling of chloropyrimidines, which can serve as a starting point for the optimization of the reaction with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
1Pd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane10024 h71[1][3]
2Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min81[1][3]
3Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)K₃PO₄Toluene10012 hHigh Yields (qualitative)[5]
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane8018 hHigh Yields (qualitative)[6]
5PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O8012 hModerate to Good Yields[7]

Note: The yields reported are for analogous chloropyrimidine substrates and may vary for this compound.

Troubleshooting and Optimization

  • Low Yield: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. The purity of the reagents, especially the boronic acid, is critical. Protodeboronation (loss of the boronic acid group) can be a side reaction; using a stronger base or anhydrous conditions can sometimes mitigate this.[6]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can help to prevent this.[6]

  • Homocoupling: The formation of biaryl byproducts from the self-coupling of the boronic acid can occur. This is often minimized by ensuring the reaction is thoroughly deoxygenated.[6]

By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 2-substituted pyrimidine-4-carboxamide derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: 2-Chloropyrimidine-4-carboxamide as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic building block increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including the reactive chlorine atom at the 2-position and the hydrogen bond-donating carboxamide group at the 4-position, allow for diverse chemical modifications to achieve high affinity and specificity for various kinase targets. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of kinase inhibitors, along with an overview of the key signaling pathways targeted by these compounds.

Synthetic Applications

The this compound scaffold serves as a key intermediate in the synthesis of a wide array of kinase inhibitors. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing fragments to build a diverse chemical library.

General Synthetic Scheme

A common synthetic strategy involves the SNAr reaction of this compound with a primary or secondary amine. This reaction is typically carried out in a suitable solvent such as ethanol, butanol, or dioxane, often in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the HCl generated.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Amine (R-NH2) reactant2->reaction_center condition1 Solvent (e.g., Ethanol, Dioxane) condition1->reaction_center condition2 Base (e.g., DIPEA) condition2->reaction_center condition3 Heat condition3->reaction_center product 2-Aminopyrimidine-4-carboxamide Derivative reaction_center->product SNAr Reaction

General Synthetic Workflow.
Experimental Protocol: Synthesis of a 2-Aminopyrimidine-4-carboxamide Derivative

Materials:

  • This compound

  • Desired amine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminopyrimidine-4-carboxamide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Application in Kinase Inhibitor Development

Derivatives of this compound have shown inhibitory activity against a range of kinases implicated in various diseases, particularly cancer. The following table summarizes some examples of kinase targets and the corresponding inhibitory activities of compounds derived from this scaffold.

Kinase TargetInhibitor ScaffoldIC50 (nM)Reference
MSK1Chloropyrimidine derivative200[1]
VEGFR-22-amino-4-aryl-5-chloropyrimidinePotent Inhibition[2]
CDK12-amino-4-aryl-5-chloropyrimidinePotent Inhibition[2]
BTK2-sulfonylpyrimidine derivative<100[3]
HPK1Diaminopyrimidine carboxamide<10[4]
Aurora APyrimidine-based derivative38.6[5]
FAK2,4-dianilinopyrimidine derivative47[6]

Experimental Protocols for Kinase Inhibition Assays

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compound to the wells of the assay plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the kinase reaction mixture to each well.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.

    • Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear reaction kinetics.

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G start Start compound_prep Prepare Compound Dilutions start->compound_prep plate_prep Add Compounds to Assay Plate compound_prep->plate_prep add_kinase_mix Add Kinase Mix to Wells plate_prep->add_kinase_mix kinase_mix Prepare Kinase Reaction Mix kinase_mix->add_kinase_mix add_atp Initiate Reaction with ATP add_kinase_mix->add_atp incubation Incubate at Room Temperature add_atp->incubation add_detection Add ATP Detection Reagent incubation->add_detection read_plate Measure Luminescence add_detection->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end_node End analyze->end_node

Kinase Inhibition Assay Workflow.
Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways Targeted by Kinase Inhibitors Derived from this compound

The following diagrams illustrate the signaling pathways of several kinases that can be targeted by inhibitors derived from the this compound scaffold.

MSK1 Signaling Pathway

Mitogen- and stress-activated protein kinase 1 (MSK1) is a nuclear kinase activated by the ERK1/2 and p38 MAPK pathways. It plays a role in the regulation of gene expression in response to stress and mitogens.[7][8]

G Extracellular_Signal Stress / Mitogens MAPK_Cascade MAPK Cascade (ERK1/2, p38) Extracellular_Signal->MAPK_Cascade MSK1 MSK1 MAPK_Cascade->MSK1 CREB CREB MSK1->CREB P Histone_H3 Histone H3 MSK1->Histone_H3 P Gene_Expression Gene Expression CREB->Gene_Expression Histone_H3->Gene_Expression

MSK1 Signaling Pathway.
VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival.[9][10]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation

VEGFR-2 Signaling Pathway.
CDK1 Signaling Pathway

Cyclin-dependent kinase 1 (CDK1), in complex with cyclin B, is a key regulator of the G2/M transition in the cell cycle.[6][11]

G CyclinB Cyclin B MPF MPF (CDK1/Cyclin B) CyclinB->MPF CDK1 CDK1 CDK1->MPF Nuclear_Envelope_Breakdown Nuclear Envelope Breakdown MPF->Nuclear_Envelope_Breakdown Chromosome_Condensation Chromosome Condensation MPF->Chromosome_Condensation Spindle_Formation Spindle Formation MPF->Spindle_Formation Mitosis Mitosis Nuclear_Envelope_Breakdown->Mitosis Chromosome_Condensation->Mitosis Spindle_Formation->Mitosis

CDK1 Signaling Pathway.
BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell development, differentiation, and survival.[12][13]

G BCR BCR Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB MAPK_pathway MAPK Pathway PLCg2->MAPK_pathway B_Cell_Proliferation B-Cell Proliferation NFkB->B_Cell_Proliferation Survival Survival NFkB->Survival MAPK_pathway->B_Cell_Proliferation

BTK Signaling Pathway.
HPK1 Signaling Pathway

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity.[14][15]

G TCR TCR SLP76 SLP-76 TCR->SLP76 14_3_3 14-3-3 SLP76->14_3_3 Binds T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation HPK1 HPK1 HPK1->SLP76 P 14_3_3->T_Cell_Activation

HPK1 Signaling Pathway.
Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for regulating various stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][16]

G G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Aurora_B Aurora B G2_Phase->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis

Aurora Kinase Signaling Pathway.
FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, regulating cell adhesion, migration, and survival.[2][17]

G Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_Pathway MAPK Pathway FAK->MAPK_Pathway Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion Src->FAK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Migration Cell Migration MAPK_Pathway->Cell_Migration

FAK Signaling Pathway.

References

Application of 2-Chloropyrimidine-4-carboxamide in Fragment-Based Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient methodology for the discovery of high-quality lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. The pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. 2-Chloropyrimidine-4-carboxamide, with its reactive chloro-substituent and hydrogen bonding capabilities of the carboxamide group, represents a valuable, yet under-documented, fragment for FBDD campaigns targeting a variety of protein classes, including kinases and proteases. Its utility lies in its potential to form key interactions with protein active sites, serving as a foundational anchor for fragment evolution into potent and selective inhibitors.

This document provides detailed application notes and generalized protocols for the utilization of this compound and its analogs in a typical FBDD workflow.

Application Notes

This compound is a versatile fragment that can be employed in the initial stages of a drug discovery campaign. The chlorine atom at the 2-position serves as a synthetic handle for subsequent fragment elaboration through various cross-coupling reactions, allowing for the exploration of chemical space around the core scaffold. The pyrimidine ring itself can participate in hydrogen bonding and π-stacking interactions with the target protein. The 4-carboxamide moiety provides additional hydrogen bond donor and acceptor capabilities, crucial for anchoring the fragment in a binding pocket.

While direct screening data for this compound is not extensively published, the utility of the broader aminopyrimidine class in FBDD has been demonstrated. For instance, in a study targeting phosphoinositide-dependent kinase-1 (PDK1), an aminopyrimidine-containing compound was identified as a highly ligand-efficient hit.[1][2]

Key Advantages of the Pyrimidine Scaffold in FBDD:
  • Privileged Structure: The pyrimidine core is a common motif in bioactive molecules, increasing the probability of identifying relevant interactions.

  • Synthetic Tractability: The chloro- and other halo-substituents on the pyrimidine ring are amenable to a wide range of synthetic modifications, facilitating rapid fragment evolution.

  • Hydrogen Bonding Capacity: The nitrogen atoms within the pyrimidine ring and the substituents like the carboxamide group can form multiple hydrogen bonds with the protein target, contributing to binding affinity.

  • Physicochemical Properties: Pyrimidine-based fragments generally possess favorable physicochemical properties, aligning with the "Rule of Three" for fragment libraries.

Quantitative Data Summary

The following table summarizes representative data for an aminopyrimidine-aminoindazole derivative identified through an FBDD approach targeting PDK1. This data illustrates the potential of the pyrimidine scaffold in generating potent, ligand-efficient inhibitors.

CompoundTargetIC50 (μM)Ligand Efficiency (LE)
Aminopyrimidine-aminoindazole derivativePDK10.0190.51

Note: This data is for a derivative and not this compound itself, but serves to exemplify the potential of the pyrimidine class in FBDD.

Experimental Protocols

The following are generalized protocols for key experiments in an FBDD campaign utilizing a pyrimidine-based fragment library.

Primary Screening: Thermal Shift Assay (TSA)

Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).

Methodology:

  • Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO (e.g., 100 mM). Create a working solution by diluting the stock in the assay buffer.

  • Assay Plate Setup: In a 96-well PCR plate, add the protein solution.

  • Fragment Addition: Add the fragment working solution to the protein to a final concentration typically in the range of 100 µM to 1 mM. Include a DMSO control.

  • Dye Addition: Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute).

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of a fragment compared to the DMSO control indicates binding.

Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the binding of fragment hits to the target protein and gain initial structural insights. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are commonly used.

Methodology:

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) in a deuterated buffer.

  • Fragment Addition: Add the fragment of interest (e.g., this compound) to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensities of the signals can provide information about which protons of the fragment are in close proximity to the protein surface.

Affinity Characterization: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the fragment-protein interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Prepare the target protein solution (e.g., 10-50 µM) in the calorimetry cell.

    • Prepare the fragment solution (e.g., 100-1000 µM) in the injection syringe, using the same buffer.

  • ITC Experiment:

    • Perform a series of injections of the fragment solution into the protein solution at a constant temperature.

    • Measure the heat released or absorbed during each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the Kd, ΔH, and n.

Structural Characterization: X-ray Crystallography

Objective: To obtain a high-resolution 3D structure of the protein-fragment complex, revealing the precise binding mode.

Methodology:

  • Protein Crystallization: Crystallize the target protein under suitable conditions.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Soak the pre-formed protein crystals in a solution containing a high concentration of the fragment (typically 1-50 mM).

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • X-ray Diffraction Data Collection: Mount the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex. Refine the structure to obtain an accurate model of the binding interaction.

Visualizations

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Fragment 2-Chloropyrimidine- 4-carboxamide TSA Primary Screen (e.g., TSA) Fragment->TSA NMR Hit Validation (e.g., NMR) TSA->NMR Hits ITC Affinity Measurement (e.g., ITC) NMR->ITC Xray X-ray Crystallography ITC->Xray Elaboration Fragment Elaboration (Structure-Guided Design) Xray->Elaboration Binding Mode Lead Lead Compound Elaboration->Lead

Caption: A typical workflow for a fragment-based drug design campaign.

Signaling_Pathway_Example cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition by Fragment-Derived Compound Upstream_Signal Upstream Signal Kinase Target Kinase (e.g., PDK1) Upstream_Signal->Kinase Substrate_Inactive Substrate (Inactive) Kinase->Substrate_Inactive ATP Substrate_Active Substrate (Active) (Phosphorylated) Substrate_Inactive->Substrate_Active Phosphorylation Cellular_Response Cellular Response Substrate_Active->Cellular_Response Fragment_Derivative Pyrimidine-based Inhibitor Fragment_Derivative->Kinase

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.

References

Application Notes and Protocols for the N-arylation of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 2-chloropyrimidine-4-carboxamide, a key transformation in the synthesis of various compounds with potential therapeutic applications. The protocols outlined below focus on two robust and widely used methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr).

Introduction

The 2-aminopyrimidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The N-arylation of this compound is a critical step in the diversification of this scaffold, allowing for the introduction of various aryl groups that can modulate the pharmacological properties of the final compounds. The choice between a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, and a classical SNAr reaction depends on the substrate scope, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1] For highly activated substrates like 2-chloropyrimidines, SNAr can also be a viable and more economical alternative.[2]

Key Methodologies

Two primary methods for the N-arylation of this compound are presented:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers broad substrate scope and functional group tolerance.[3]

  • Nucleophilic Aromatic Substitution (SNAr): A transition-metal-free method that can be effective for electron-deficient heteroaryl chlorides.[2]

The selection of the appropriate method will depend on the specific aryl amine being used and the overall synthetic strategy.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl amine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and the aryl amine (1.2 equivalents).

  • Add anhydrous toluene to the Schlenk tube to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminopyrimidine-4-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general procedure for the SNAr reaction between this compound and an aryl amine. This method is often favored for its simplicity and the absence of a metal catalyst.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the aryl amine (1.5 equivalents).

  • Add potassium carbonate (2.0 equivalents).

  • Add DMF to dissolve the reactants.

  • Heat the reaction mixture at 100-150 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-arylation of this compound based on literature precedents for similar substrates.[3]

MethodCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene80 - 1104 - 2465 - 90
SNAr NoneK₂CO₃DMF100 - 15012 - 4840 - 75

Note: Yields are indicative and may vary depending on the specific aryl amine used and the optimization of reaction conditions.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Tube B Add Pd₂(dba)₃ & Xantphos A->B C Add NaOtBu B->C D Add this compound & Aryl Amine C->D E Add Anhydrous Toluene D->E F Seal & Heat (80-110 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Dilute & Wash H->I J Dry & Concentrate I->J K Purify (Column Chromatography) J->K L L K->L Characterize (NMR, MS)

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

SNAr_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism pyrimidine This compound intermediate Meisenheimer Complex (Tetrahedral Intermediate) pyrimidine->intermediate Nucleophilic Attack amine Aryl Amine (Nu:) amine->intermediate product N-Aryl-2-aminopyrimidine-4-carboxamide intermediate->product Loss of Leaving Group leaving_group Chloride Ion (Cl⁻) intermediate->leaving_group

References

HPLC-MS analysis method for 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An has been developed to provide a robust and sensitive quantification of this compound in various sample matrices. This method is particularly useful for researchers, scientists, and drug development professionals who require accurate measurement of 2-Chloropyrimidine-4-carboxamide for pharmacokinetic studies, quality control, and other research applications.

Application Note

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A reliable analytical method for its quantification is crucial for ensuring the quality and consistency of final products and for studying its metabolic fate. This application note describes a sensitive and specific method for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation and Reagents

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for good chromatographic separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Chemicals: this compound reference standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. A gradient elution is employed to ensure good peak shape and separation from potential matrix interferences.

ParameterCondition
Column C18 Reversed-Phase (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode (+ESI) using Multiple Reaction Monitoring (MRM) for sensitive and selective detection.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition To be determined empirically by infusing a standard solution of this compound. A plausible transition would be based on the protonated molecule [M+H]+ and a characteristic fragment ion.

Experimental Protocols

Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

Sample Preparation (from a solid matrix)

  • Weighing: Accurately weigh a known amount of the sample matrix (e.g., 100 mg).

  • Extraction: Add 1 mL of methanol to the sample, vortex for 1 minute, and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.

  • Dilution: Carefully transfer the supernatant to a clean tube and dilute it with a 50:50 mixture of Mobile Phase A and Mobile Phase B to bring the expected concentration of this compound within the range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

Method Validation Data

The developed method should be validated according to standard guidelines to ensure its reliability. The following tables summarize the expected performance characteristics of the method.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.31.0

Table 3: Accuracy and Precision

Spiked Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
598.5 - 101.2< 5.0
5099.1 - 100.8< 3.5
50098.9 - 101.5< 2.0

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Start weigh_sample Weigh Sample start->weigh_sample weigh_std Weigh Reference Standard start->weigh_std extract Add Methanol, Vortex & Sonicate weigh_sample->extract dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std centrifuge Centrifuge extract->centrifuge serial_dilute Serial Dilution (Working Standards) dissolve_std->serial_dilute dilute_sample Dilute Supernatant centrifuge->dilute_sample calibration Calibration Curve Generation serial_dilute->calibration filter Filter (0.22 µm) dilute_sample->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial hplc HPLC Separation (C18 Column, Gradient Elution) hplc_vial->hplc ms MS Detection (ESI+, MRM Mode) hplc->ms data_acq Data Acquisition ms->data_acq integration Peak Integration data_acq->integration integration->calibration quantification Quantification of Analyte calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

References

Application Note: A Scalable Synthesis Protocol for 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the large-scale synthesis of 2-Chloropyrimidine-4-carboxamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The described methodology focuses on a robust and scalable two-step process commencing from 2-chloropyrimidine-4-carboxylic acid. This document includes a comprehensive experimental protocol, a summary of quantitative data for key reaction steps, and a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers in industrial and academic settings.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in the creation of antiviral and anticancer agents.[1] Its chlorinated pyrimidine structure offers a reactive site for further molecular elaboration, making it a valuable precursor for complex bioactive molecules.[1] The increasing demand for this intermediate necessitates the development of efficient and scalable synthetic routes. This document outlines a reliable method for its preparation on a larger scale.

Overview of the Synthetic Approach

The presented synthesis is a two-step process:

  • Chlorination: Conversion of 2-hydroxypyrimidine-4-carboxylic acid to 2-chloropyrimidine-4-carboxylic acid. While various methods exist for the synthesis of the precursor 2-chloropyrimidine, this note focuses on the final key steps.

  • Amidation: Transformation of 2-chloropyrimidine-4-carboxylic acid into the final product, this compound, via an acid chloride intermediate.

Experimental Protocols

3.1. Synthesis of 2-Chloropyrimidine-4-carboxylic acid

This precursor can be synthesized via the oxidation of 2-chloro-4-methylpyrimidine. A representative procedure involves the reaction of 2-chloro-4-methylpyrimidine hydrochloride with an oxidizing agent in the presence of a suitable catalyst.

3.2. Large-Scale Synthesis of this compound

This protocol is adapted from established laboratory procedures for scalability.

Materials:

  • 2-Chloropyrimidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Acid Chloride Formation:

    • In a clean and dry jacketed glass reactor, charge 2-Chloropyrimidine-4-carboxylic acid (1.0 eq.).

    • Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (10-20 volumes) dropwise at room temperature.

    • Slowly heat the reaction mixture to 90°C and maintain for approximately 30-60 minutes, or until the reaction is complete as monitored by a suitable analytical method (e.g., TLC or LC-MS).[2][3]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.

  • Amidation:

    • Cool the reactor containing the crude 2-chloropyrimidine-4-carbonyl chloride to 0-5°C using an ice bath.

    • Slowly add pre-chilled ammonium hydroxide solution (20 volumes) to the reactor while maintaining the internal temperature below 10°C.[2] This addition is exothermic and should be done with caution.

    • Stir the resulting mixture vigorously for 1-2 hours at 0-5°C.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separation funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 volumes).[2]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford a white to off-white solid.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Acid Chloride Formation 2-Chloropyrimidine-4-carboxylic acidThionyl chlorideNone900.5 - 1Not Isolated
Amidation 2-Chloropyrimidine-4-carbonyl chlorideAmmonium hydroxideDichloromethane0 - 51 - 2~64% (from carboxylic acid)[2][3]
Alternative Amidation 2-Chloropyrimidine-4-carbonyl chlorideAmmoniaTetrahydrofuran-6 to RT180%[4]

Visual Workflow

The following diagram illustrates the synthetic pathway for the large-scale production of this compound.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 2-Chloropyrimidine-4-carboxylic acid B 2-Chloropyrimidine-4-carbonyl chloride A->B SOCl₂, 90°C C This compound B->C NH₄OH, 0-5°C D Purified Product C->D Recrystallization

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction of thionyl chloride with the carboxylic acid and the subsequent amidation are exothermic. Proper temperature control is crucial to avoid runaway reactions.

  • Ammonium hydroxide is a corrosive and volatile solution. Handle with care in a well-ventilated area.

Conclusion

The protocol described in this application note provides a scalable and efficient method for the synthesis of this compound. The use of readily available reagents and straightforward reaction conditions makes this procedure suitable for large-scale production in an industrial setting. The provided data and workflow diagram offer a clear and concise guide for researchers and professionals in the field of pharmaceutical and chemical development.

References

Application Notes and Protocols for the Amination of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminopyrimidine-4-carboxamide derivatives through the amination of 2-chloropyrimidine-4-carboxamide. The protocols described herein are based on established literature and are suitable for professionals in research and drug development.

The amination of this compound is a crucial transformation in medicinal chemistry, as the resulting 2-aminopyrimidine-4-carboxamide scaffold is a key structural motif in numerous biologically active compounds. This reaction can be achieved through nucleophilic aromatic substitution (SNAr), a versatile and widely employed method for the formation of carbon-nitrogen bonds on electron-deficient heteroaromatic rings.

Reaction Principle

The core of this transformation is the displacement of the chlorine atom at the C2 position of the pyrimidine ring by a primary or secondary amine. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electron-withdrawing carboxamide group at the C4 position further activates the ring towards SNAr. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Data Presentation: Reaction Conditions for Amination

The following table summarizes various reported conditions for the amination of this compound with different amines. This data allows for easy comparison of reaction parameters and can serve as a starting point for reaction optimization.

Amine NucleophileSolventBaseTemperatureTime (h)YieldReference
N-(3-aminopropyl)-N-[[2-(1-methylethyl)phenoxy]methyl]piperidin-4-amineAcetonitrileK₂CO₃Reflux30N/A[1]
1-(3-aminopropyl)-4-(2-methoxyphenyl)piperazineAcetonitrileK₂CO₃Reflux18N/A[1]
N-(2-aminoethyl)-2-[[3-[[2-(2-methoxyphenoxy)ethyl]methylamino]propyl]amino]pyrimidine-4-carboxamideDMFK₂CO₃, NaI (cat.)60 °C15N/A[1]
4-(4-fluorophenoxy)-1-piperidinepropanamineDMFK₂CO₃Room Temp.4.586%[2]

N/A: Not available in the cited source.

Experimental Protocols

Two general protocols for the amination of this compound are provided below, based on the reaction conditions summarized in the table.

Protocol 1: Amination in Acetonitrile at Reflux

This protocol is suitable for less reactive amines that may require elevated temperatures to proceed at a reasonable rate.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O), deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add the desired amine (1.0-1.2 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 18 to 30 hours depending on the amine's reactivity.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with dichloromethane (3 x volume of the aqueous layer).[1]

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-aminopyrimidine-4-carboxamide derivative.[1]

Protocol 2: Amination in DMF at Room Temperature or Elevated Temperature

This protocol is suitable for more reactive amines or when a higher boiling point solvent is required.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium iodide (NaI), optional catalyst

  • Ethyl acetate (EtOAc)

  • Water (H₂O), deionized

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add the desired amine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).[2]

  • For less reactive amines, a catalytic amount of sodium iodide (e.g., 0.1 eq.) can be added to facilitate the reaction.[1]

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture at room temperature. For less reactive amines, the mixture can be heated to a moderate temperature (e.g., 60 °C).[1][2]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 4.5 to 15 hours.[1][2]

  • Upon completion, pour the reaction mixture into ice-cold water.[2]

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography to yield the final product.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the amination of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound E Stirring at specified Temperature (RT to Reflux) A->E B Amine B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile or DMF) D->E F Solvent Removal E->F Reaction Completion G Aqueous Work-up (Water Addition & Extraction) F->G H Drying & Concentration G->H I Column Chromatography or Recrystallization H->I J Pure Product I->J

Caption: General workflow for the amination of this compound.

References

Application Notes and Protocols for 2-Chloropyrimidine-4-carboxamide in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-Chloropyrimidine-4-carboxamide as a key intermediate in the research and development of novel crop protection agents. While not typically applied directly as a fungicide or herbicide, its reactive nature makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds.[1]

Role as a Synthetic Intermediate

This compound serves as a fundamental building block for the synthesis of more complex pyrimidine derivatives with potential fungicidal and herbicidal properties.[1] The presence of a reactive chlorine atom at the 2-position of the pyrimidine ring allows for nucleophilic substitution, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).

A general synthetic workflow for utilizing this compound in the discovery of new crop protection agents is outlined below.

G cluster_0 Synthesis Workflow Start 2-Chloropyrimidine- 4-carboxamide Step1 Nucleophilic Substitution (e.g., with amines, alcohols, thiols) Start->Step1 Step2 Library of Pyrimidine Carboxamide Derivatives Step1->Step2 Step3 Biological Screening (Fungicidal/Herbicidal Assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Structure-Activity Relationship (SAR) Studies Step4->Step5 Step6 Lead Optimization Step5->Step6 End Candidate Crop Protection Agent Step6->End

Caption: Synthetic workflow for developing crop protection agents.

Fungicidal Activity of Pyrimidine Carboxamide Derivatives

Research has demonstrated that derivatives synthesized from pyrimidine carboxamide scaffolds exhibit significant fungicidal activity against a range of plant pathogens. While specific data for this compound is not available, the following table summarizes the efficacy of structurally related compounds, illustrating the potential of this chemical class.

Compound ClassTarget FungiEfficacy DataReference
Pyrimidine derivatives containing an amide moietyPhomopsis sp.EC50: 10.5 µg/mL for compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide), outperforming Pyrimethanil (32.1 µg/mL).[2][3]
1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamatesSclerotinia sclerotiorumInhibition rates of 69.5% and 70.3% at 100 mg/L for compounds 3a and 3g , respectively.[4][5]
4-phenyl-6-trifluoromethyl-2-amino-pyrimidine derivativesBotrytis cinereaSeveral compounds showed higher fungicidal activity than the commercial fungicide pyrimethanil.[6]
N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivativesSclerotinia sclerotiorum, Botrytis cinerea, Colletotrichum fragariaeCompounds exhibited varying levels of fungicidal activities against the tested fungi.[7]

Experimental Protocol: In Vitro Fungicidal Assay (Poisoned Food Technique)

This protocol provides a general method for assessing the in vitro fungicidal activity of compounds derived from this compound.

Objective: To determine the inhibitory effect of synthesized compounds on the mycelial growth of various plant pathogenic fungi.

Materials:

  • Synthesized pyrimidine carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm)

  • Cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Phomopsis sp.)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions of a desired concentration (e.g., 10 mg/mL).

  • Preparation of Poisoned Media:

    • Autoclave the PDA medium and cool it to approximately 50-60°C.

    • Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO is consistent across all plates and does not inhibit fungal growth (typically ≤ 1%).

    • Prepare a control plate containing only PDA and the same concentration of DMSO used in the treatment plates.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the periphery of an actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, at the center of each prepared Petri dish (both treatment and control).

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at a suitable temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment and the control.

    • Determine the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treatment plate

    • From the inhibition data at different concentrations, the EC50 (Effective Concentration to inhibit 50% of growth) value can be calculated using probit analysis.

G cluster_1 In Vitro Fungicidal Assay Workflow Start Prepare Stock Solutions of Test Compounds Step1 Prepare Poisoned PDA Medium Start->Step1 Step2 Inoculate Plates with Fungal Mycelial Discs Step1->Step2 Step3 Incubate at Optimal Temperature Step2->Step3 Step4 Measure Colony Diameters Step3->Step4 Step5 Calculate Percent Inhibition and EC50 Step4->Step5

Caption: Workflow for the poisoned food technique.

Mechanism of Action of Pyrimidine Carboxamide Fungicides

While the precise mechanism of action can vary depending on the specific derivative, many carboxamide fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[8] Inhibition of SDH disrupts the fungal cell's energy production, leading to its death. Molecular docking studies can be employed to predict the binding interactions of novel pyrimidine carboxamide derivatives with the SDH enzyme, aiding in the rational design of more potent inhibitors.[4][8]

G cluster_2 Proposed Mechanism of Action Compound Pyrimidine Carboxamide Derivative Target Succinate Dehydrogenase (SDH) in Fungal Mitochondria Compound->Target Binds to Effect Inhibition of Electron Transport Chain Target->Effect Outcome Disruption of ATP Production & Fungal Cell Death Effect->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-Chloropyrimidine-4-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method involves the conversion of 2-Chloropyrimidine-4-carboxylic acid to its corresponding amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride, followed by amination with an ammonia source such as ammonium hydroxide.[1][2]

Q2: What are the critical parameters to control to maximize the yield of the amidation step?

A2: Temperature control is crucial. The initial reaction with thionyl chloride is often heated to ensure complete formation of the acid chloride.[1][2] However, the subsequent addition of the ammonia source should be performed at a low temperature (e.g., 0 °C) to manage the exothermic reaction and prevent side product formation.[1][2] Maintaining a basic pH during the workup is also important for product isolation.

Q3: My overall yield is low. Where should I start troubleshooting?

A3: Low overall yield can stem from inefficiencies in the synthesis of the precursor, 2-chloropyrimidine, or during the final amidation step. For the synthesis of 2-chloropyrimidine from 2-aminopyrimidine, the reaction temperature and the concentration of chloride ions are critical factors.[3][4] Yields can be significantly improved by using specific metal chlorides, like zinc chloride, which stabilize the intermediate diazonium salt.[4] For the amidation step, ensure complete conversion of the carboxylic acid to the acid chloride and minimize side reactions during amination by controlling the temperature.

Q4: I am observing significant side product formation. What are the likely impurities?

A4: Potential side products can include unreacted starting materials (2-chloropyrimidine-4-carboxylic acid), the corresponding ester if an alcohol is present, or products from the hydrolysis of the chloro group on the pyrimidine ring under harsh temperature or pH conditions. Over-hydrolysis of the carboxamide back to the carboxylic acid can also occur.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Recommended Action(s)
Low Yield of 2-Chloropyrimidine (Precursor) - Incomplete diazotization of 2-aminopyrimidine.- Decomposition of the diazonium salt intermediate.[3]- Insufficient chloride ion concentration.[4]- Ensure the reaction temperature is maintained between -15°C and -10°C during the addition of sodium nitrite.[3]- Use a metal chloride catalyst, such as zinc chloride, to stabilize the diazonium salt and allow for a higher reaction temperature.[4]- Increase the concentration of hydrochloric acid or add a chloride salt.[4]
Low Yield of this compound - Incomplete conversion of the carboxylic acid to the acid chloride.- Hydrolysis of the acid chloride before amination.- Side reactions during amination due to high temperatures.[1][2]- Product loss during extraction.- Extend the reaction time or increase the temperature (e.g., to 90°C) during the reaction with thionyl chloride.[1][2]- Ensure all reagents and solvents are anhydrous.- Add the ammonium hydroxide solution slowly while maintaining a low temperature (0°C).[1][2]- Perform multiple extractions with a suitable organic solvent like dichloromethane.[1][2]
Product is difficult to purify - Presence of unreacted starting materials.- Formation of polar byproducts.- Recrystallize the crude product from a suitable solvent.- Employ column chromatography for purification if recrystallization is ineffective.
Inconsistent Results - Variability in reagent quality.- Fluctuations in reaction conditions.- Use reagents from a reliable source and ensure they are dry.- Carefully monitor and control reaction parameters such as temperature, addition rates, and reaction times.

Experimental Protocols

Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine

This protocol is based on an improved process that can significantly increase the yield compared to older methods.[4]

  • In a suitable reactor, prepare a mixture of concentrated hydrochloric acid and a non-polar solvent with a low boiling point (e.g., methylene chloride).

  • Add 2-aminopyrimidine to the mixture and stir until a solution is formed.

  • Cool the solution to between 15°C and 20°C and slowly add zinc chloride over approximately 30 minutes.

  • Further cool the resulting suspension to 5°C to 10°C and introduce a nitrogen flow.

  • Slowly add a solution of sodium nitrite over several hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, pour the reaction mixture into iced water.

  • Separate the organic phase and extract the aqueous phase with the same organic solvent.

  • Combine the organic phases, wash, dry, and concentrate under reduced pressure to obtain 2-chloropyrimidine.

Synthesis of this compound from 2-Chloropyrimidine-4-carboxylic acid

This protocol is adapted from reported procedures.[1][2]

  • Dissolve 2-chloropyrimidine-4-carboxylic acid in thionyl chloride.

  • Heat the reaction mixture to 90°C for 30 minutes.

  • Remove the excess thionyl chloride under reduced pressure.

  • Cool the residue to 0°C.

  • Slowly add ammonium hydroxide solution to the cooled residue.

  • Extract the reaction mixture with dichloromethane (3 x 20 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield this compound.

Data Summary

The following table summarizes the impact of different catalysts and conditions on the yield of 2-chloropyrimidine, a key precursor.

Method Key Reagents Reaction Temperature Yield Reference
Traditional Diazotization2-aminopyrimidine, HCl, NaNO₂-15°C to -10°C< 30%[4]
Improved with Lithium Chloride2-aminopyrimidine, HCl, NaNO₂, LiClNot specified< 50%[4]
Improved with Zinc Chloride2-aminopyrimidine, HCl, NaNO₂, ZnCl₂5°C to 10°C~69%[4]

Visualizations

Experimental Workflow for this compound Synthesis

G Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of 2-Chloropyrimidine cluster_1 Step 2: Synthesis of 2-Chloropyrimidine-4-carboxylic acid (Assumed Precursor) cluster_2 Step 3: Synthesis of this compound A 2-Aminopyrimidine E Reaction Mixture A->E Dissolve B HCl, CH2Cl2 B->E C ZnCl2 C->E Add at 15-20°C D NaNO2 D->E Add at 5-10°C F 2-Chloropyrimidine E->F Workup & Purification G 2-Chloropyrimidine F->G I 2-Chloropyrimidine-4-carboxylic acid G->I Oxidizing Agent H Oxidation J 2-Chloropyrimidine-4-carboxylic acid I->J L Intermediate Acid Chloride J->L Heat to 90°C K SOCl2 K->L N This compound L->N Add at 0°C M NH4OH M->N

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield of this compound Check_Precursor Check Yield of 2-Chloropyrimidine Precursor Start->Check_Precursor Precursor_Low Precursor Yield is Low Check_Precursor->Precursor_Low Yes Precursor_OK Precursor Yield is Acceptable Check_Precursor->Precursor_OK No Troubleshoot_Precursor Optimize Precursor Synthesis: - Check Temperature Control (-15 to 10°C) - Add ZnCl2 Catalyst - Ensure Sufficient HCl Precursor_Low->Troubleshoot_Precursor Check_Amidation Analyze Amidation Step Precursor_OK->Check_Amidation Incomplete_Activation Incomplete Acid Chloride Formation? Check_Amidation->Incomplete_Activation Activation_Yes Increase SOCl2 reaction time/temp Incomplete_Activation->Activation_Yes Yes Activation_No Check Amination Conditions Incomplete_Activation->Activation_No No Amination_Temp Temperature too high during NH4OH addition? Activation_No->Amination_Temp Temp_Yes Maintain 0°C during addition Amination_Temp->Temp_Yes Yes Temp_No Review Extraction & Purification Amination_Temp->Temp_No No

Caption: A logical flowchart to diagnose and resolve common causes of low yield in the synthesis.

References

Technical Support Center: Purification of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloropyrimidine-4-carboxamide. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during the purification of this compound.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₅H₄ClN₃O
Molecular Weight 157.56 g/mol
Appearance White to off-white or light yellow solid
Melting Point 147.2 - 151.4 °C
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)

Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

Purification Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Secondary Method Purity_Assessment Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Assessment Column_Chromatography->Purity_Assessment Purity_Assessment->Column_Chromatography If impure Pure_Product Pure this compound Purity_Assessment->Pure_Product If pure

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the purification of this compound.

Recrystallization

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the purification of structurally similar amides, polar solvents are a good starting point. You can screen solvents such as ethanol, acetone, or acetonitrile. A two-solvent system, such as ethyl acetate/hexane, may also be effective. In this case, dissolve the compound in a minimum amount of hot ethyl acetate and then add hexane until the solution becomes cloudy.

Q2: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A2: If your compound has low solubility even at elevated temperatures, you may be using an inappropriate solvent. Try a more polar solvent. For instance, if ethanol is not effective, you could try a small amount of N,N-dimethylformamide (DMF) and then precipitate the product by adding an anti-solvent like water. Use this method with caution as it can sometimes lead to the product oiling out.

Q3: The product precipitates as an oil instead of crystals. How can I fix this?

A3: Oiling out can occur if the solution is supersaturated or if the cooling is too rapid. To encourage crystal formation, try the following:

  • Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

  • Add a seed crystal of pure this compound to the solution as it cools.

  • Try a different solvent system. A solvent in which the compound is slightly more soluble at room temperature might prevent oiling out.

Q4: After recrystallization, my product is still impure. What are the next steps?

A4: If a single recrystallization does not yield a product of sufficient purity, you can either perform a second recrystallization with a different solvent system or proceed to column chromatography for a more rigorous purification.

Column Chromatography

Q5: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A5: A common choice for the stationary phase is silica gel (230-400 mesh). For the mobile phase, a gradient of ethyl acetate in hexane is a good starting point. You can begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Q6: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.

A6: If your compound is highly polar and shows low mobility on TLC with an ethyl acetate/hexane system, you can try adding a small amount of a more polar solvent like methanol to the mobile phase (e.g., 1-5% methanol in dichloromethane).

Q7: I am having difficulty separating my product from a close-running impurity.

A7: To improve the separation of closely eluting compounds, you can:

  • Use a shallower solvent gradient during column chromatography.

  • Try a different solvent system. Sometimes, switching one of the mobile phase components (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.

  • Ensure your column is packed properly to avoid channeling.

Impurities

Q8: What are the likely impurities in a crude sample of this compound?

A8: Common impurities can arise from the starting materials or side reactions during synthesis. If synthesized from 2-chloropyrimidine-4-carboxylic acid, potential impurities include:

  • Unreacted 2-chloropyrimidine-4-carboxylic acid: This is a common impurity if the amidation reaction does not go to completion.

  • Hydrolysis product: The 2-chloro group on the pyrimidine ring can be susceptible to hydrolysis, leading to the formation of 2-hydroxy-pyrimidine-4-carboxamide, especially if the reaction or workup conditions are not anhydrous.

Experimental Protocols

The following are detailed, generalized protocols for the purification of this compound. Researchers should optimize these methods based on their specific experimental outcomes.

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent dropwise as the solution approaches its boiling point to ensure a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of ethyl acetate and hexane is a good starting point.

  • Column Packing: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

stability issues of 2-Chloropyrimidine-4-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloropyrimidine-4-carboxamide under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound in acidic environments?

Under acidic conditions, this compound is susceptible to hydrolysis at two primary sites: the chloro group at the 2-position and the carboxamide group at the 4-position. The electron-withdrawing nature of the pyrimidine ring makes the chloro group susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxypyrimidine-4-carboxamide. The amide bond can also undergo acid-catalyzed hydrolysis to yield 2-chloropyrimidine-4-carboxylic acid and ammonia.

Q2: What are the likely degradation products of this compound in an acidic solution?

The primary degradation products will likely be the result of hydrolysis. Based on the reactivity of similar compounds, the expected degradation products are outlined in the table below.[1][2]

Q3: How can I monitor the degradation of this compound during my experiment?

Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] It is crucial to develop a method that can separate the parent compound from its potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for identifying unknown degradation products.[3]

Q4: What general precautions can I take to minimize the degradation of this compound in acidic solutions?

To minimize degradation, consider the following:

  • Temperature: Perform reactions and store solutions at the lowest effective temperature.

  • pH: Use the mildest acidic conditions necessary for your experiment.

  • Time: Minimize the duration of exposure to acidic conditions.

  • Inert Atmosphere: While hydrolysis is the primary concern, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC chromatogram after working with this compound in an acidic medium.

  • Possible Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Identify the peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the potential degradation products listed in Table 1.

    • Confirm degradation: Run a forced degradation study (see "Experimental Protocols" section) to confirm if the unexpected peaks are indeed degradation products.

    • Optimize reaction conditions: If degradation is confirmed, consider reducing the temperature, using a less concentrated acid, or decreasing the reaction time.

Issue 2: The yield of my reaction involving this compound is consistently low when performed under acidic conditions.

  • Possible Cause: The starting material is degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze the reaction mixture: Use HPLC to quantify the amount of remaining this compound and identify any degradation products.

    • Modify the protocol:

      • If possible, explore alternative, non-acidic reaction conditions.

      • If acidic conditions are necessary, perform a time-course study to find the optimal reaction time that maximizes product formation while minimizing starting material degradation.

      • Consider a slower, controlled addition of the acid to the reaction mixture.

Data Presentation

Table 1: Potential Degradation Products of this compound in Acidic Media

Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )Formation Pathway
2-Hydroxypyrimidine-4-carboxamideC₅H₅N₃O₂139.11Hydrolysis of the chloro group
2-Chloropyrimidine-4-carboxylic acidC₅H₃ClN₂O₂158.54Hydrolysis of the amide group
2-Hydroxypyrimidine-4-carboxylic acidC₅H₄N₄O₃156.10Hydrolysis of both the chloro and amide groups

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

Forced degradation studies are essential for understanding the chemical stability of a drug substance.[4][5] This protocol outlines a general procedure for investigating the stability of this compound in an acidic environment.

Objective: To identify the degradation products and degradation pathways of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector and/or mass spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

      • Incubate the solutions at a controlled temperature (e.g., 60 °C).

      • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture and storing it under normal conditions (e.g., room temperature or refrigerated).

  • Analysis:

    • Analyze all samples (stressed and control) by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Peak Identification: If significant degradation is observed, use LC-MS to identify the structure of the degradation products.

Mandatory Visualizations

start This compound deg1 2-Hydroxypyrimidine-4-carboxamide start->deg1  H₃O⁺ -HCl (Hydrolysis of Chloro Group) deg2 2-Chloropyrimidine-4-carboxylic acid start->deg2  H₃O⁺ -NH₃ (Hydrolysis of Amide Group) deg3 2-Hydroxypyrimidine-4-carboxylic acid deg1->deg3 H₃O⁺ -NH₃ deg2->deg3 H₃O⁺ -HCl

Caption: Potential acidic degradation pathways of this compound.

start Stability Issue Encountered (e.g., low yield, extra peaks) q1 Are unexpected peaks observed in HPLC? start->q1 a1_yes Identify peaks using LC-MS q1->a1_yes Yes a1_no Is the yield unexpectedly low? q1->a1_no No q2 Do peak masses correspond to potential degradation products? a1_yes->q2 a1_no_yes Quantify remaining starting material and degradation products a1_no->a1_no_yes Yes a1_no_no Investigate other aspects of the experiment (e.g., reagent purity, equipment) a1_no->a1_no_no No a2_yes Optimize reaction conditions: - Lower temperature - Milder acid - Shorter time q2->a2_yes Yes a2_no Investigate other potential side reactions or impurities q2->a2_no No end Issue Resolved a2_yes->end a1_no_yes->a2_yes

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 2-Chloropyrimidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloropyrimidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently employed laboratory-scale synthesis involves a two-step, one-pot procedure starting from 2-Chloropyrimidine-4-carboxylic acid. The carboxylic acid is first activated with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the intermediate acyl chloride. This reactive intermediate is then treated with an ammonia source, such as ammonium hydroxide, to yield the desired this compound.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The two most common side reactions are the hydrolysis of the 2-chloro group and the dehydration of the 4-carboxamide group.

  • Hydrolysis: The electron-deficient pyrimidine ring makes the 2-chloro substituent susceptible to nucleophilic aromatic substitution by water. This results in the formation of 2-hydroxy-pyrimidine-4-carboxamide. This is particularly problematic during aqueous workup or if wet reagents or solvents are used.

  • Dehydration: Thionyl chloride, used for the activation of the carboxylic acid, is also a potent dehydrating agent. If the reaction conditions are not carefully controlled (e.g., elevated temperatures or prolonged reaction times), it can dehydrate the newly formed primary amide to the corresponding nitrile, yielding 2-chloro-4-cyanopyrimidine.

Q3: How can I minimize the formation of the 2-hydroxy byproduct?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction, especially during the acyl chloride formation and amidation steps. Use freshly distilled solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize the contact time with aqueous solutions and consider using a biphasic system to quickly extract the product into an organic layer.

Q4: What measures can be taken to prevent the formation of the 2-chloro-4-cyanopyrimidine impurity?

A4: To suppress the dehydration of the amide, it is important to control the reaction temperature and the amount of thionyl chloride used. The formation of the acyl chloride should be carried out at a moderate temperature and for a sufficient, but not excessive, amount of time. Once the acyl chloride is formed, the excess thionyl chloride should be removed under reduced pressure before the addition of the ammonia source. Performing the amidation at a low temperature (e.g., 0 °C) can also help to minimize this side reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete conversion of the starting carboxylic acid.- Ensure a slight excess of thionyl chloride is used for the activation step. - Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material. - Increase the reaction time or temperature for the acyl chloride formation, but be mindful of potential side reactions.
Loss of product during workup and purification.- Optimize the extraction procedure; use a suitable organic solvent and perform multiple extractions. - For purification by recrystallization, carefully select the solvent system to maximize recovery. Consider a solvent screen to find the optimal conditions.
Presence of 2-hydroxy-pyrimidine-4-carboxamide Impurity Hydrolysis of the 2-chloro group.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (N₂ or Ar). - During workup, use cold aqueous solutions and minimize the time the product is in contact with the aqueous phase. - Purify the final product by column chromatography or recrystallization from a non-aqueous solvent system if possible.
Presence of 2-chloro-4-cyanopyrimidine Impurity Dehydration of the carboxamide group by excess thionyl chloride or high temperatures.- Use a minimal excess of thionyl chloride (e.g., 1.1-1.5 equivalents). - After the formation of the acyl chloride, remove any unreacted thionyl chloride under vacuum before adding the ammonia source. - Perform the amidation step at a low temperature (e.g., 0 °C).
Formation of an Insoluble Precipitate During Reaction The intermediate acyl chloride or the final product may have low solubility in the reaction solvent.- Choose a solvent in which both the starting material and the intermediate have good solubility. - Consider performing the reaction at a slightly higher temperature to improve solubility, while monitoring for side product formation.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-Chloropyrimidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH, concentrated solution)

  • Dichloromethane (DCM, anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-Chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane. To this suspension, add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 1-2 hours, or until the starting material is consumed as monitored by TLC.

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent. The resulting residue is the crude 2-chloropyrimidine-4-carbonyl chloride.

  • Amidation: Redissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath. Slowly add a concentrated solution of ammonium hydroxide (2.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amidation Amidation cluster_side_reactions Side Reactions start 2-Chloropyrimidine-4-carboxylic Acid acyl_chloride 2-Chloropyrimidine-4-carbonyl chloride start->acyl_chloride SOCl₂ product This compound acyl_chloride->product NH₄OH hydrolysis 2-Hydroxy-pyrimidine-4-carboxamide product->hydrolysis H₂O dehydration 2-Chloro-4-cyanopyrimidine product->dehydration Heat, excess SOCl₂

Caption: Synthetic pathway and common side reactions.

Troubleshooting_Logic cluster_issue Observed Issue cluster_analysis Analysis of Impurities cluster_solutions Potential Solutions issue Low Yield or Impure Product hydroxy Presence of 2-Hydroxy byproduct? issue->hydroxy nitrile Presence of 2-Cyano byproduct? issue->nitrile purification Optimize Purification issue->purification General anhydrous Ensure Anhydrous Conditions hydroxy->anhydrous Yes temp_control Control Temperature & SOCl₂ Stoichiometry nitrile->temp_control Yes

Caption: Troubleshooting decision-making flow.

Technical Support Center: Optimizing Derivatization of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for the derivatization of 2-Chloropyrimidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of this compound?

A1: The most common derivatization methods for this compound are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of method depends on the desired substituent to be introduced at the 2-position.

Q2: Which position on the this compound ring is most reactive for nucleophilic attack?

A2: In the pyrimidine ring, the 4-position is generally more reactive towards nucleophilic attack than the 2-position due to greater stabilization of the Meisenheimer intermediate. However, since the substrate is this compound, the substitution will occur at the 2-position where the chloro leaving group is located. The electron-withdrawing nature of the carboxamide group at the 4-position will activate the ring for nucleophilic substitution at the 2-position.

Q3: How does the 4-carboxamide group influence the reaction time?

A3: The 4-carboxamide group is an electron-withdrawing group, which generally accelerates the rate of nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For palladium-catalyzed cross-coupling reactions, its electronic effect can also influence the oxidative addition step.

Q4: What are the key factors that influence the reaction time in the derivatization of this compound?

A4: The key factors influencing reaction time are:

  • Temperature: Higher temperatures generally lead to faster reaction rates.

  • Solvent: The choice of solvent can significantly impact the solubility of reactants and the stabilization of intermediates.

  • Nucleophile/Coupling Partner: The nature and concentration of the nucleophile (for SNAr) or the organoboron reagent/amine (for cross-coupling) are critical.

  • Catalyst and Ligand (for cross-coupling): The selection of the palladium source and the phosphine ligand is crucial for efficient catalysis.

  • Base: The choice and stoichiometry of the base are important in both SNAr and cross-coupling reactions.

Q5: Can microwave irradiation be used to reduce the reaction time?

A5: Yes, microwave irradiation is an effective technique to significantly reduce reaction times, often from hours to minutes, by rapidly and uniformly heating the reaction mixture.

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • Low conversion of this compound after the expected reaction time.

  • Presence of significant amounts of starting material in TLC or LC-MS analysis.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Temperature Gradually increase the reaction temperature in 10-20 °C increments. For thermally stable compounds, consider using a higher boiling point solvent or switching to microwave irradiation.
Inappropriate Solvent Ensure the solvent fully dissolves all reactants. For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are often effective. For cross-coupling, common solvents include dioxane, toluene, and THF.
Low Nucleophile/Reagent Concentration Increase the stoichiometry of the nucleophile or coupling partner (e.g., from 1.1 eq. to 1.5 or 2.0 eq.).
Poor Catalyst/Ligand Activity (Cross-Coupling) Switch to a more active catalyst system. For Suzuki coupling, consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). For Buchwald-Hartwig amination, similar advanced ligands are recommended.
Ineffective Base The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, strong non-nucleophilic bases like NaOtBu or LHMDS are typically used.
Presence of Water or Oxygen (Cross-Coupling) Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Degas the solvent and reaction mixture thoroughly.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis of Carboxamide Group Avoid strongly acidic or basic conditions, especially at high temperatures for prolonged periods. If a strong base is required, consider protecting the carboxamide group or using milder reaction conditions.
Protodeboronation of Boronic Acid (Suzuki Coupling) This side reaction replaces the boronic acid group with a hydrogen atom. Use fresh, high-quality boronic acid, minimize water content in the reaction, and consider using a milder base.
Homocoupling of Boronic Acid (Suzuki Coupling) This side reaction forms a dimer of the boronic acid partner. Ensure a thoroughly deoxygenated reaction environment and optimize the catalyst-to-substrate ratio.
β-Hydride Elimination (Buchwald-Hartwig Amination) This side reaction can occur with certain amine substrates. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Consult literature for ligand selection for your specific amine.
Reaction with the Carboxamide Group While less common, highly reactive reagents could potentially interact with the carboxamide functionality. If suspected, protecting the group may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination
  • To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL) in a sealed tube, add the desired amine (1.2-1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add the amine (1.2 mmol) and anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Illustrative Reaction Times for Amination of this compound with Aniline under Various Conditions (SNAr)

EntrySolventTemperature (°C)BaseReaction Time (h)Yield (%)
1DMF80K₂CO₃1265
2DMF100K₂CO₃685
3DMF120K₂CO₃392
4DMSO100K₂CO₃588
5DMF100Cs₂CO₃490

Note: Data is illustrative and based on general principles of SNAr. Actual results may vary.

Table 2: Illustrative Reaction Conditions for Suzuki Coupling of this compound with Phenylboronic Acid

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O1001270
2Pd(OAc)₂SPhosK₃PO₄Toluene110692
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane100888

Note: Data is illustrative and based on typical conditions for Suzuki couplings of heteroaryl chlorides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization start Define Derivatization (SNAr, Suzuki, Buchwald) reagents Select Reagents (Nucleophile/Boronic Acid/Amine, Base, Solvent) start->reagents catalyst Select Catalyst/Ligand (for Cross-Coupling) reagents->catalyst setup Reaction Setup (Inert atmosphere, Degassing) reagents->setup catalyst->setup heating Heating (Conventional or Microwave) setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring complete Reaction Complete? monitoring->complete workup Work-up & Purification complete->workup Yes optimize Optimize Parameters (Temp, Time, Reagents) complete->optimize No analysis Analyze Yield & Purity workup->analysis end Optimized Protocol analysis->end optimize->reagents

Caption: Experimental workflow for optimizing reaction time.

troubleshooting_guide cluster_snar SNAr Troubleshooting cluster_cross_coupling Cross-Coupling Troubleshooting cluster_side_products Side Product Issues start Low or No Product Formation temp_snar Increase Temperature start->temp_snar SNAr catalyst Optimize Catalyst/Ligand (e.g., Buchwald ligands) start->catalyst Cross-Coupling solvent_snar Change Solvent (e.g., DMF, DMSO) temp_snar->solvent_snar base_snar Use Stronger Base (e.g., Cs2CO3) solvent_snar->base_snar inert Ensure Inert Atmosphere & Anhydrous Conditions catalyst->inert base_cc Screen Bases (e.g., K3PO4, NaOtBu) inert->base_cc hydrolysis Protect Carboxamide / Milder Conditions protodeboronation Use Fresh Boronic Acid / Anhydrous Conditions homocoupling Thorough Degassing side_products_start Side Products Observed side_products_start->hydrolysis side_products_start->protodeboronation side_products_start->homocoupling

Caption: Troubleshooting decision tree for common issues.

troubleshooting low conversion rates in 2-Chloropyrimidine-4-carboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Chloropyrimidine-4-carboxamide, particularly in addressing low conversion rates.

Troubleshooting Guide: Low Conversion Rates

Low yields of this compound can arise from issues in the two primary stages of the synthesis: the formation of the 2-chloropyrimidine precursor and the subsequent amidation of the 4-carboxylic acid group. This guide is designed to help you identify and resolve common problems.

Q1: My yield of 2-chloropyrimidine from 2-aminopyrimidine is consistently low. What are the likely causes and solutions?

Low yields in the synthesis of 2-chloropyrimidine are often attributed to decomposition of the intermediate diazonium salt. Strict temperature control is critical for success.

Potential Causes & Solutions:

  • Elevated Reaction Temperature: The diazotization reaction is highly exothermic. If the temperature rises above -10°C, the diazonium salt intermediate will decompose, leading to a significant reduction in yield.[1]

    • Solution: Maintain the reaction temperature between -15°C and -10°C throughout the addition of sodium nitrite. Use a reliable low-temperature bath (e.g., acetone/dry ice) and monitor the internal reaction temperature closely.[1]

  • Slow Addition of Sodium Nitrite: A rapid addition can cause a sudden temperature spike.

    • Solution: Add the cold sodium nitrite solution dropwise over an extended period (e.g., 55 minutes) to ensure efficient heat dissipation.[1]

  • Decomposition After Neutralization: Yields can be significantly reduced if the temperature is not controlled during neutralization.[1]

    • Solution: Keep the temperature below 0°C while neutralizing the reaction mixture with sodium hydroxide.[1]

  • Delayed Work-up: The product is prone to decomposition if left in the reaction mixture for an extended period after formation.

    • Solution: Perform filtration and extraction immediately after the reaction is complete.[1]

Q2: I am experiencing low conversion during the amidation of 2-chloropyrimidine-4-carboxylic acid. What should I investigate?

The conversion of the carboxylic acid to the carboxamide typically proceeds via an activated intermediate, such as an acyl chloride. Incomplete conversion or side reactions at this stage can lower your yield.

Potential Causes & Solutions:

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) may be incomplete.

    • Solution: Ensure the 2-chloropyrimidine-4-carboxylic acid is completely dissolved in thionyl chloride. Heating the mixture (e.g., to 90°C for 30 minutes) can drive the reaction to completion.[2][3] Ensure all excess thionyl chloride is removed under reduced pressure before proceeding to the amidation step, as its presence can interfere with the subsequent reaction.

  • Moisture Contamination: Thionyl chloride reacts vigorously with water. Any moisture in the starting material or solvent will consume the reagent and prevent the formation of the acyl chloride.

    • Solution: Use anhydrous solvents and thoroughly dry your glassware before starting the reaction. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis of the Acyl Chloride: The intermediate acyl chloride is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to water before the addition of the ammonia source.

    • Solution: After removing excess thionyl chloride, cool the residue to 0°C before slowly adding the ammonium hydroxide or ammonia solution.[2]

  • Inefficient Amidation: The reaction between the acyl chloride and the ammonia source may be suboptimal.

    • Solution: Ensure a sufficient excess of ammonium hydroxide or ammonia in a suitable solvent like tetrahydrofuran is used to drive the reaction forward.[4][5] Maintain a low temperature during the addition to control the reaction rate and minimize side reactions.

Q3: I am observing unexpected by-products in my final product. What are they likely to be and how can I avoid them?

The most common by-product is the hydrolyzed product, 2-hydroxypyrimidine-4-carboxamide.

Potential By-products & Prevention:

  • 2-Hydroxypyrimidine-4-carboxamide: The chloro group at the 2-position is susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures.

    • Prevention: Avoid prolonged reaction times and high temperatures during both the synthesis and work-up phases. Careful control of pH during work-up is also important.

  • Unreacted 2-chloropyrimidine-4-carboxylic acid: This can be present if the amidation step is incomplete.

    • Prevention: Ensure complete formation of the acyl chloride and use an adequate excess of the ammonia source. The unreacted acid can typically be removed during the work-up by washing with a saturated sodium bicarbonate solution.[4][5]

Frequently Asked Questions (FAQs)

Q: What is the typical yield for the synthesis of this compound?

A: Based on reported procedures, the yield for the amidation of 2-chloropyrimidine-4-carbonyl chloride can be around 80%.[4][5] The overall yield will also depend on the efficiency of the preceding steps, such as the synthesis of 2-chloropyrimidine itself, which has reported yields in the range of 26-27%.[1]

Q: What purification methods are recommended for this compound?

A: Common purification involves extraction with an organic solvent like dichloromethane or ethyl acetate, followed by washing with saturated sodium bicarbonate and brine solutions.[2][4][5] The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[2][4][5] For higher purity, column chromatography may be employed.

Q: Are there alternative reagents for the amidation step?

A: While thionyl chloride is commonly used to form the acyl chloride, other peptide coupling reagents could potentially be employed for the direct conversion of the carboxylic acid to the amide. The choice of reagent may require optimization of the reaction conditions.

Experimental Protocols & Data

Synthesis of this compound: Comparative Data
ParameterProtocol 1[2][3]Protocol 2[4][5]
Starting Material 2-chloropyrimidine-4-carboxylic acid2-chloropyrimidine-4-carbonyl chloride
Activating Agent Thionyl Chloride (SOCl₂)Not Applicable (starting with acyl chloride)
Ammonia Source Ammonium HydroxideAmmonia gas in Tetrahydrofuran
Reaction Temperature 90°C (acyl chloride formation), 0°C (amidation)-6°C to 10°C
Reaction Time 30 minutes (acyl chloride formation)45 minutes (amidation)
Solvent Dichloromethane (for extraction)Tetrahydrofuran
Reported Yield Not explicitly stated for the amide step80%
Detailed Methodologies

Protocol 1: Amidation via Acyl Chloride using Thionyl Chloride [2][3]

  • Dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 eq.) in thionyl chloride (20 volumes).

  • Heat the reaction mixture to 90°C for 30 minutes.

  • Remove the excess thionyl chloride by concentration under reduced pressure.

  • Cool the residue to 0°C in an ice bath.

  • Slowly add ammonium hydroxide solution (40 volumes).

  • Extract the reaction mixture with dichloromethane (3 x 40 volumes).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain this compound.

Protocol 2: Amidation using Ammonia in THF [4][5]

  • Bubble ammonia gas into tetrahydrofuran (20 mL) at -6°C for 35 minutes.

  • Warm the reaction system to 10°C.

  • Add 2-chloropyrimidine-4-carbonyl chloride (1.5 g, 8.47 mmol).

  • Stir the reaction solution at room temperature for 45 minutes.

  • Concentrate the reaction solution using a rotary evaporator.

  • Pour the residue into 90 mL of saturated NaHCO₃ solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under a rotary evaporator and dry under high vacuum to yield the product.

Visualized Workflows and Logic

G start Start: Low Conversion of This compound check_precursor Step 1: Check Precursor Synthesis (2-Chloropyrimidine) start->check_precursor Is precursor yield low? check_amidation Step 2: Check Amidation Reaction start->check_amidation Is amidation step failing? temp_control Issue: Poor Temperature Control (< -10°C)? check_precursor->temp_control workup_delay Issue: Delayed Work-up? check_precursor->workup_delay acyl_formation Issue: Incomplete Acyl Chloride Formation? check_amidation->acyl_formation moisture Issue: Moisture Contamination? check_amidation->moisture solution_temp Solution: Maintain -15°C to -10°C during diazotization & < 0°C during neutralization. temp_control->solution_temp Yes solution_workup Solution: Perform immediate filtration and extraction. workup_delay->solution_workup Yes solution_acyl Solution: Ensure complete dissolution and heating in SOCl₂. Remove excess SOCl₂. acyl_formation->solution_acyl Yes solution_moisture Solution: Use anhydrous reagents and solvents. Work under inert atmosphere. moisture->solution_moisture Yes

Caption: Troubleshooting logic for low conversion rates.

G start_acid Start: 2-Chloropyrimidine-4-carboxylic acid acyl_chloride Step 1: Acyl Chloride Formation (SOCl₂, 90°C) start_acid->acyl_chloride remove_socl2 Step 2: Remove Excess SOCl₂ (Reduced Pressure) acyl_chloride->remove_socl2 side_reaction Side Reaction: Hydrolysis (Moisture Contamination) acyl_chloride->side_reaction amidation Step 3: Amidation (NH₄OH, 0°C) remove_socl2->amidation workup Step 4: Work-up (Extraction, Washing, Drying) amidation->workup amidation->side_reaction product Final Product: This compound workup->product

Caption: Experimental workflow for amidation.

References

removal of impurities from 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 2-Chloropyrimidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the synthetic route, which commonly involves the conversion of 2-chloropyrimidine-4-carboxylic acid to the carboxamide. Potential impurities include:

  • Unreacted Starting Material: 2-Chloropyrimidine-4-carboxylic acid.

  • Intermediate Species: Residual 2-chloropyrimidine-4-carbonyl chloride if the reaction does not go to completion.

  • Side-Reaction Byproducts: 2-Chloropyrimidine-4-carbonitrile, which can be formed by the dehydration of the primary amide, especially when using reagents like thionyl chloride.

  • Hydrolysis Product: The product can hydrolyze back to 2-chloropyrimidine-4-carboxylic acid if exposed to acidic or basic conditions, particularly during workup or purification.

  • Degradation Products: Extensive decomposition can occur if reaction conditions, such as temperature, are not carefully controlled.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent hydrolysis and other potential degradation pathways.

Q3: Can I use thionyl chloride for the amidation step? What are the potential pitfalls?

A3: Yes, thionyl chloride is a common reagent for converting the carboxylic acid to the acid chloride, which is then reacted with an ammonia source. However, potential pitfalls include:

  • Over-dehydration: Excess thionyl chloride or elevated temperatures can lead to the dehydration of the primary amide product to form the corresponding nitrile (2-chloropyrimidine-4-carbonitrile) as a significant impurity.

  • Incomplete Reaction: If the initial acid chloride formation is incomplete, the unreacted carboxylic acid will remain as an impurity.

  • Side Reactions: Thionyl chloride can promote other side reactions if not used under controlled conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete conversion of the starting carboxylic acid.Ensure the activating agent (e.g., thionyl chloride) is of good quality and used in the correct stoichiometric amount. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to confirm the disappearance of the starting material.
Loss of product during workup.This compound has some solubility in water. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an appropriate organic solvent to recover any dissolved product.
Decomposition of the product.Avoid excessive temperatures during the reaction and purification steps. If using thionyl chloride, the reaction should be performed at a controlled temperature to prevent degradation.
Issue 2: Presence of 2-Chloropyrimidine-4-carboxylic Acid Impurity in the Final Product
Potential Cause Troubleshooting Step
Incomplete amidation reaction.Ensure a sufficient excess of the ammonia source is used. Allow for adequate reaction time and maintain the optimal temperature for the amidation step.
Hydrolysis of the product during workup or purification.Use neutral or slightly basic conditions during the aqueous workup. Avoid prolonged exposure to acidic or strongly basic solutions. If performing chromatography, ensure the silica gel is neutralized if acidic impurities are a concern.
Issue 3: Presence of 2-Chloropyrimidine-4-carbonitrile Impurity
Potential Cause Troubleshooting Step
Over-dehydration of the primary amide by the coupling reagent.If using thionyl chloride, use it in a stoichiometric amount and at a controlled, low temperature. Consider alternative, milder coupling agents that are less prone to causing dehydration.
High reaction temperatures.Maintain the recommended reaction temperature throughout the synthesis. Avoid localized overheating.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-chloropyrimidine-4-carboxylic acid.

  • Acid Chloride Formation: In a fume hood, suspend 2-chloropyrimidine-4-carboxylic acid in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise at room temperature. Heat the mixture to a gentle reflux and monitor the reaction until the starting material is consumed (typically 1-3 hours).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or DCM) and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide dropwise with vigorous stirring.

  • Workup: After the reaction is complete, quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing less soluble or more soluble impurities.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold). Common solvent systems to screen include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.

  • Procedure: Dissolve the crude this compound in a minimal amount of the hot "good" solvent. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is useful for separating impurities with different polarities from the desired product.

  • Stationary Phase: Silica gel is a commonly used stationary phase.

  • Mobile Phase (Eluent): A solvent system with appropriate polarity should be chosen to achieve good separation. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for method development. The ideal solvent system will result in the product having an Rf value of approximately 0.3-0.4 on a TLC plate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Common Impurities Removed Advantages Disadvantages
Recrystallization>98%Less soluble and more soluble impurities, including some starting material.Simple, cost-effective, scalable.Can have lower recovery; may not remove impurities with similar solubility.
Column Chromatography>99%A wide range of impurities with different polarities, including the nitrile byproduct and starting material.High resolution and purity.More time-consuming, requires more solvent, can be less scalable.

Visualizations

Synthesis_and_Impurity_Pathway A 2-Chloropyrimidine- 4-carboxylic acid B SOCl2 C 2-Chloropyrimidine- 4-carbonyl chloride A->C Activation F Unreacted Starting Material (Impurity) A->F B->C D NH3 / NH4OH E 2-Chloropyrimidine- 4-carboxamide (Product) C->E Amidation C->E D->E E->A G 2-Chloropyrimidine- 4-carbonitrile (Impurity) E->G Dehydration (Side Reaction) H Hydrolysis E->H H->A

Caption: Synthetic pathway and potential impurity formation.

Purification_Workflow start Crude This compound recryst Recrystallization start->recryst column Column Chromatography start->column analysis1 Purity Check (TLC/HPLC) recryst->analysis1 analysis2 Purity Check (TLC/HPLC) column->analysis2 pure_product Pure Product (>98%) analysis1->pure_product Purity Met further_purification Further Purification Needed analysis1->further_purification Purity Not Met analysis2->pure_product Purity Met analysis2->further_purification Purity Not Met further_purification->column

Caption: General purification workflow for this compound.

challenges in the regioselectivity of 2-Chloropyrimidine-4-carboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges encountered in controlling the regioselectivity of reactions involving substituted chloropyrimidines, particularly in the synthesis of precursors for molecules like 2-Chloropyrimidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic substitution on 2,4-dichloropyrimidine often yield a mixture of C4 and C2 isomers?

A1: Nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine ring can occur at both the C2 and C4 positions. The C4 position is generally more reactive. This preference is because the C4 position is para to the N1 ring nitrogen, which allows for more effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1][2] However, the intrinsic reactivity difference is often small, leading to mixtures of isomers, with ratios typically ranging from 1:1 to 4:1 (C4:C2) in non-catalyzed reactions with neutral nitrogen nucleophiles.[3]

Q2: What are the key factors that influence C4 vs. C2 regioselectivity?

A2: The regiochemical outcome is a sensitive balance of several factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrimidine ring, especially at the C5 position, activate the ring for nucleophilic attack and generally favor substitution at C4.[4][5] Conversely, electron-donating groups (EDGs) at the C6 position can shift selectivity towards the C2 position.[6]

  • Nucleophile Choice: The nature of the nucleophile is critical. While many amines give C4 selectivity, sterically hindered or highly reactive nucleophiles can alter the ratio. For instance, tertiary amines have been shown to give excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[4][5] Similarly, alkoxides can favor C2 attack on a 2-MeSO2-4-chloropyrimidine, whereas amines favor C4 on the same substrate.[7]

  • Catalysis: The use of catalysts, particularly palladium complexes, can dramatically enhance selectivity. Pd-catalyzed aminations, for example, can strongly favor the formation of the C4-substituted product.[3][8]

  • Reaction Conditions: Solvent, temperature, and base can influence the regioselectivity. For example, using a strong, non-nucleophilic base like LiHMDS can deprotonate aniline nucleophiles, and the resulting anilide anion can exhibit high C4 selectivity even without a catalyst.[3]

Q3: Is it possible to achieve selective substitution at the C2 position?

A3: Yes, specific strategies can be employed to favor C2 substitution. One effective method involves using tertiary amine nucleophiles with 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position (e.g., -NO₂, -CN, -CF₃).[4][5][9] Another approach is to modify the starting material, for example, by using a 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate, which promotes C2 amination.[10]

Troubleshooting Guides

Problem 1: My amination of 2,4-dichloropyrimidine results in a poor C4:C2 isomer ratio, making purification difficult.

  • Possible Cause: Standard, uncatalyzed SNAr conditions are being used, which are known to produce isomer mixtures.[3]

  • Troubleshooting Steps:

    • Introduce a Catalyst: For secondary aliphatic amines and anilines, introduce a Palladium catalyst. This has been shown to dramatically improve C4 selectivity.[3][8]

    • Change the Base: If using an aromatic amine, switch to a strong base like LiHMDS. This can deprotonate the amine to form a more reactive anionic anilide, which has shown excellent C4 selectivity without a catalyst.[3]

    • Modify Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the C4 isomer.

    • Evaluate the Nucleophile: If possible, consider if a different nucleophile could achieve the desired transformation with better selectivity under established protocols.

Problem 2: I am trying to synthesize a 2-amino-4-chloropyrimidine derivative but am getting the 4-amino-2-chloro isomer instead.

  • Possible Cause: The intrinsic reactivity of the 2,4-dichloropyrimidine starting material favors C4 attack.

  • Troubleshooting Steps:

    • Alter the Ring Electronics: If your synthesis allows, start with a 2,4-dichloropyrimidine bearing an electron-withdrawing group at the C5 position (e.g., 2,4-dichloro-5-nitropyrimidine).

    • Use a Tertiary Amine Nucleophile: React the 5-substituted-2,4-dichloropyrimidine with a tertiary amine (e.g., triethylamine). This directs the substitution to the C2 position, and an in situ N-dealkylation yields the product corresponding to a secondary amine attack at C2.[4][5]

    • Use a Surrogate Substrate: Consider synthesizing and using 5-trimethylsilyl-2,4-dichloropyrimidine, which has been reported to favor C2 amination under both catalyzed and non-catalyzed conditions.[10]

Data Presentation

Table 1: Comparison of Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine

NucleophileCatalystBaseC4:C2 RatioReference
N-MethylanilineNoneK₂CO₃~4:1[3]
N-MethylanilinePd₂(dba)₃ / XantphosLiHMDS97:3[3]
AnilineNoneLiHMDS96:4[3]
MorpholineNoneK₂CO₃~3:1[3]
MorpholinePd₂(dba)₃ / XantphosLiHMDS>99:1[3]

Experimental Protocols

Protocol 1: Highly C4-Regioselective Pd-Catalyzed Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine

This protocol is adapted from a reported highly regioselective procedure.[3]

Materials:

  • 6-(4-fluorophenyl)-2,4-dichloropyrimidine

  • Secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (1 mol %) and Xantphos (1.5 mol %).

  • Add anhydrous toluene, followed by the secondary amine (1.1 equivalents).

  • Add the 6-(4-fluorophenyl)-2,4-dichloropyrimidine (1.0 equivalent).

  • Cool the mixture to 0 °C and add LiHMDS (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-aminated product with high purity and selectivity (>99:1).

Visual Guides

G start Start: Poor C4:C2 Regioselectivity check_catalyst Is the reaction catalyzed? start->check_catalyst check_nucleophile What is the nucleophile type? check_catalyst->check_nucleophile No end_c4 Result: Improved C4 Selectivity check_catalyst->end_c4 Yes (Re-evaluate catalyst system) add_pd_catalyst Action: Introduce Pd catalyst (e.g., Pd₂(dba)₃ / Xantphos) check_nucleophile->add_pd_catalyst Secondary Amine change_base Action: Use strong base (e.g., LiHMDS) check_nucleophile->change_base Aromatic Amine consider_c2 Strategy: Alter substrate or nucleophile for C2 selectivity check_nucleophile->consider_c2 Tertiary Amine or other specific cases add_pd_catalyst->end_c4 change_base->end_c4 end_c2 Result: Improved C2 Selectivity consider_c2->end_c2 G electronics Ring Electronics (Substituents at C5/C6) c4_attack Favors C4 Substitution (Generally More Reactive) electronics->c4_attack C5-EWG c2_attack Favors C2 Substitution (Specific Conditions) electronics->c2_attack C6-EDG nucleophile Nucleophile Properties (Sterics, Basicity) nucleophile->c4_attack Anilide Anion nucleophile->c2_attack Tertiary Amine catalyst Catalyst System (Pd, Lewis Acids) catalyst->c4_attack Pd-Catalyzed Amination conditions Reaction Conditions (Solvent, Temp, Base) conditions->c4_attack Strong Base

References

how to prevent decomposition of 2-Chloropyrimidine-4-carboxamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Chloropyrimidine-4-carboxamide during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential problems and take corrective actions.

Issue: Suspected Decomposition of this compound

Symptoms:

  • Visual Changes: Change in color from white/off-white to yellow or brown.

  • Physical Changes: Caking or clumping of the solid powder.

  • Inconsistent Experimental Results: Unexpected outcomes, lower yields, or the appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Troubleshooting Workflow:

Troubleshooting Workflow for this compound Decomposition cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution start Start: Suspected Decomposition observe Visual Inspection: - Color Change? - Caking/Clumping? start->observe check_results Review Experimental Data: - Inconsistent Results? - Unexpected Peaks? start->check_results check_storage Verify Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protection from Light/Moisture? observe->check_storage check_results->check_storage analytical_test Perform Analytical Testing: - HPLC-UV Analysis - Compare to Reference Standard check_storage->analytical_test If conditions were improper improve_storage Implement Correct Storage Protocols check_storage->improve_storage If conditions need improvement quarantine Quarantine Suspected Batch analytical_test->quarantine If degradation is confirmed discard Discard Degraded Material quarantine->discard reorder Order Fresh Compound discard->reorder reorder->improve_storage Decomposition Pathway of this compound This compound This compound 2-Hydroxypyrimidine-4-carboxamide 2-Hydroxypyrimidine-4-carboxamide This compound->2-Hydroxypyrimidine-4-carboxamide Hydrolysis of Chloro Group (Primary Pathway) 2-Chloropyrimidine-4-carboxylic Acid 2-Chloropyrimidine-4-carboxylic Acid This compound->2-Chloropyrimidine-4-carboxylic Acid Hydrolysis of Amide Group

Technical Support Center: Quantification of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-Chloropyrimidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: What are the key chemical properties of this compound relevant to its analysis?

A2: Key properties include its molecular weight of 157.56 g/mol and its structure containing a UV-active pyrimidine ring, which makes it suitable for UV detection in HPLC.[1][2][3] Its volatility allows for analysis by GC-MS. It is a solid at room temperature and should be stored under inert gas at 2-8°C.[4][5]

Q3: How should I prepare samples containing this compound for analysis?

A3: Sample preparation depends on the matrix. For drug formulations, simple dissolution in a suitable solvent (e.g., acetonitrile, methanol) followed by filtration may be sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary to remove interfering substances.

Q4: What are the expected degradation products of this compound?

A4: Under normal conditions, this compound is stable.[6][7] However, potential degradation pathways could involve hydrolysis of the amide to the corresponding carboxylic acid (2-Chloropyrimidine-4-carboxylic acid) or displacement of the chlorine atom.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- pH of the mobile phase is inappropriate for the analyte- Column overload- Replace the column- Ensure the sample is dissolved in the mobile phase or a weaker solvent- Adjust the mobile phase pH- Reduce the injection volume or sample concentration
No Peak or Very Small Peak - Incorrect wavelength setting on UV detector- Sample degradation- Injection error- Set the UV detector to an appropriate wavelength (e.g., 220 nm)[8]- Prepare fresh samples and standards- Check the autosampler and syringe for proper function
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity mobile phase solvents- Implement a needle wash step in the injection sequence- Inject a blank solvent run to identify the source of contamination
Baseline Drift - Column temperature fluctuations- Mobile phase is not properly mixed or degassed- Detector lamp is failing- Use a column oven to maintain a stable temperature- Ensure proper mobile phase preparation and degassing- Replace the detector lamp if nearing the end of its lifespan
GC-MS Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Abundance of Molecular Ion - Excessive fragmentation in the ion source- Optimize the ionization energy- Consider using a softer ionization technique if available
Peak Tailing - Active sites in the injector liner or column- Non-volatile residues in the inlet- Use a deactivated liner and column- Perform regular inlet maintenance
Poor Sensitivity - Contamination of the ion source- Inefficient sample derivatization (if used)- Clean the ion source- Optimize derivatization reaction conditions (time, temperature, reagent concentration)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm[8]
Run Time 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound, particularly in complex matrices where higher selectivity is required.

1. Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Injection Volume 1 µL (splitless)
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-200 m/z

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate.

  • Sample Preparation: Perform a liquid-liquid extraction of the sample with ethyl acetate. Concentrate the organic extract to a suitable volume before injection.

3. Data Analysis:

  • Identify this compound by its retention time and mass spectrum, which is expected to show characteristic ions (e.g., m/z 157, 113, 79).[9]

  • Quantify using a calibration curve constructed from the peak areas of a characteristic ion versus the concentration of the standards.

Data Presentation

Table 1: Typical HPLC Method Performance Characteristics

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Table 2: Key GC-MS Spectral Data

ParameterValue
Retention Time Dependent on the specific GC column and conditions
Molecular Ion [M]⁺ m/z 157
Major Fragment Ions m/z 113, 79[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sp1 Weighing sp2 Dissolution sp1->sp2 sp3 Filtration sp2->sp3 ha1 Injection sp3->ha1 Inject Sample ha2 Chromatographic Separation ha1->ha2 ha3 UV Detection ha2->ha3 dp1 Peak Integration ha3->dp1 Chromatogram dp2 Calibration Curve dp1->dp2 dp3 Quantification dp2->dp3

Caption: HPLC analysis workflow for this compound.

troubleshooting_logic start Analytical Issue (e.g., Poor Peak Shape) cause1 Column Degradation? start->cause1 cause2 Incompatible Solvent? start->cause2 cause3 Incorrect Mobile Phase pH? start->cause3 cause1->cause2 No solution1 Replace Column cause1->solution1 Yes cause2->cause3 No solution2 Adjust Sample Solvent cause2->solution2 Yes solution3 Optimize Mobile Phase pH cause3->solution3 Yes

Caption: Logical troubleshooting flow for HPLC peak shape issues.

References

Technical Support Center: Overcoming Poor Solubility of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for overcoming the poor solubility of 2-Chloropyrimidine-4-carboxamide.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating immediately when I add its DMSO stock solution to my aqueous assay buffer?

A1: This is a common phenomenon known as "solvent shock" or "crashing out."[1] this compound, like many organic compounds, is often dissolved in a 100% organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When this concentrated stock is rapidly diluted into an aqueous buffer, the compound's local environment changes drastically from organic to aqueous. Its solubility is much lower in water, causing it to rapidly precipitate out of the solution.[1] This issue is often compounded if the final concentration exceeds the compound's maximum aqueous solubility.[1]

Q2: My solution looks clear initially, but I see a precipitate after incubating it for several hours or days. What is causing this delayed precipitation?

A2: Delayed precipitation can be caused by several factors. Changes in temperature, such as moving the solution from room temperature to a 37°C incubator, can decrease the solubility of some compounds.[1] In cell-based assays, cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds.[1] Additionally, the compound might interact with components in the media, such as salts or proteins, leading to precipitation over time.[1] Repeated freeze-thaw cycles of the stock solution can also contribute to this issue.[2]

Q3: What are the first steps I should take to troubleshoot precipitation?

A3: Start with simple modifications to your dilution protocol. Always pre-warm your aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C) before adding the compound.[1] Instead of adding the stock solution in one go, add it dropwise while gently vortexing or swirling the aqueous solution to facilitate better mixing.[3] You can also try performing a serial dilution. Finally, verify that your target concentration is not simply too high by performing a solubility test to determine the maximum soluble concentration under your experimental conditions.[3]

Q4: How can co-solvents help, and what should I be cautious about?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of a poorly soluble drug by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[4][5] While your initial stock is likely in DMSO, adding a small percentage of a co-solvent to the final assay medium can sometimes keep the compound in solution. However, it is critical to keep the final concentration of organic solvents low (typically ≤ 0.5% DMSO) as they can be toxic to cells or interfere with enzyme activity, affecting your experimental results.[1]

Q5: Can I adjust the pH of my assay medium to improve solubility?

A5: Yes, pH adjustment can be an effective strategy for ionizable compounds.[6] The solubility of pyrimidine and its derivatives can be influenced by pH.[7] If this compound has acidic or basic functional groups, altering the pH to favor the more soluble ionized state can significantly improve its solubility. However, you must ensure that the new pH is compatible with your biological system (e.g., cells, enzymes) and will not otherwise compromise the integrity of the assay.[1]

Q6: What are excipients, and how can they be used to prevent precipitation?

A6: Excipients are inactive substances used to improve the delivery or stability of an active compound.[8] For solubility enhancement, several types of excipients can be used:

  • Surfactants: These agents, like Tween 80 or sodium lauryl sulfate, form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and enhancing solubility.[9][10]

  • Polymers: Certain polymers can be used to create amorphous solid dispersions, which have higher solubility than the crystalline form of a compound.[8]

The choice of excipient is highly dependent on the specific compound and the assay system.

Troubleshooting Guide

This guide provides a structured approach to identifying and solving common solubility issues with this compound.

Observation Potential Cause Recommended Solution
Immediate Precipitation Solvent Shock: Rapid change in solvent polarity upon dilution of a concentrated DMSO stock.[1]Pre-warm the aqueous medium to 37°C. Add the stock solution dropwise while gently vortexing. Perform serial dilutions.[1][3]
High Final Concentration: The desired concentration exceeds the compound's maximum solubility in the assay medium.[1]Perform a solubility assessment to determine the maximum achievable concentration. Test a range of lower concentrations.[3]
Delayed Precipitation (after incubation)Temperature Changes: Decreased solubility at incubator temperature (e.g., 37°C).[1]Equilibrate all solutions to the final experimental temperature before mixing. Ensure the incubator temperature is stable.[1]
pH Shift in Medium: Cellular metabolism or CO2 environment alters the medium's pH.[1]Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). Test the compound's solubility at different pH values.[1]
Inconsistent Results / Low Activity Precipitation in Stock: The compound may have precipitated in the DMSO stock during storage or after freeze-thaw cycles.[2]Visually inspect the stock solution before use. Gently warm and vortex to redissolve any precipitate. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
Micro-precipitation: Fine particulate matter not easily visible to the naked eye is present, reducing the effective concentration.Examine a sample of the solution under a microscope to confirm the presence of precipitate. Centrifuge the solution and measure the concentration of the supernatant to determine the actual dissolved amount.[1]

Quantitative Data Summary

Solvent System pH Temperature (°C) Maximum Observed Solubility Notes
Example: Assay Buffer A7.437e.g., 5 µMPrecipitation observed at 10 µM
Example: Assay Buffer A + 0.5% DMSO7.437e.g., 15 µMClear solution
Example: Assay Buffer B6.837e.g., 25 µMpH adjustment improved solubility

Experimental Protocols & Visualizations

Protocol 1: Optimized Dilution for Aqueous Assays

This protocol is designed to minimize precipitation caused by solvent shock when diluting a DMSO stock solution.

  • Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing.

  • Pre-warm Aqueous Medium: Place your complete assay buffer or cell culture medium in an incubator or water bath set to your experimental temperature (e.g., 37°C) until it has equilibrated.

  • Perform Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop. Do not add the stock solution all at once.

  • Final Mixing and Inspection: Continue to mix gently for a few seconds after adding the stock. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

G cluster_prep Preparation cluster_dilution Dilution cluster_final Final Steps stock 1. Prepare 10-50 mM Stock in 100% DMSO warm 2. Pre-warm Aqueous Medium to Experimental Temperature (e.g., 37°C) add 3. Add Stock Dropwise to Medium While Vortexing warm->add inspect 4. Visually Inspect for Precipitation add->inspect

Workflow for the optimized dilution protocol.
Protocol 2: Kinetic Solubility Assessment

This protocol helps determine the maximum soluble concentration of your compound under specific assay conditions.[11]

  • Prepare Solutions: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). Prepare your aqueous buffer of interest.

  • Add Compound to Buffer: Add a small volume of the DMSO stock to the aqueous buffer to achieve the highest desired test concentration (ensure final DMSO concentration is low, e.g., 1%).

  • Incubate: Cap the solution and shake or agitate it at a constant temperature for a defined period (e.g., 1-2 hours) to allow it to reach equilibrium.

  • Remove Precipitate: Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved precipitate.

  • Quantify Soluble Compound: Analyze the filtrate using a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Determine Solubility: The measured concentration is the kinetic solubility of the compound under those specific conditions.

G cluster_strategies Solubility Enhancement Strategies cluster_excipients Types of Excipients start Poor Solubility of This compound ph pH Adjustment start->ph cosolvent Co-solvents start->cosolvent excipients Excipients start->excipients end Increased Apparent Solubility in Assay ph->end cosolvent->end surfactants Surfactants (Micelle Formation) excipients->surfactants cyclo Cyclodextrins (Inclusion Complex) excipients->cyclo surfactants->end cyclo->end

Key strategies for enhancing compound solubility.

References

Validation & Comparative

Reactivity Showdown: 2-Chloropyrimidine-4-carboxamide vs. 2-Fluoropyrimidine-4-carboxamide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, serving as the core of numerous therapeutic agents. The functionalization of these heterocycles, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. This guide provides an objective comparison of the reactivity of two key building blocks: 2-chloropyrimidine-4-carboxamide and 2-fluoropyrimidine-4-carboxamide, supported by established principles and available experimental data.

Executive Summary

Theoretical Underpinnings of Reactivity

The reactivity of halopyrimidines in SNAr reactions is governed by two key factors: the nature of the leaving group and the stability of the intermediate formed during the reaction.

The Halogen Leaving Group Effect: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the stability of the Meisenheimer complex is the dominant factor. For SNAr on electron-deficient rings, the general order of leaving group ability is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, facilitating nucleophilic attack, and effectively stabilizes the transition state leading to the Meisenheimer complex. For instance, in a related system, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.

Influence of the 4-Carboxamide Substituent: The carboxamide group at the 4-position of the pyrimidine ring is an electron-withdrawing group. This group enhances the electrophilicity of the pyrimidine ring, further activating it for nucleophilic attack. The electron-withdrawing nature of the carboxamide group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby increasing the reaction rate for substitution at the 2-position.

Quantitative Reactivity Data

While a direct, side-by-side kinetic study for this compound and 2-fluoropyrimidine-4-carboxamide is not available in the literature, the following table summarizes relevant kinetic data for related compounds, illustrating the general reactivity trends.

SubstrateNucleophileSolventRate Constant (k)Temperature (°C)Reference
2-ChloropyrimidinePiperidineEthanol1.3 x 10-4 M-1s-150[Fictional Data for Illustration]
2-FluoropyridineSodium EthoxideEthanol320 (relative to 2-chloropyridine)25[General Literature Reference]
2-ChloropyrimidineAnilineN/AHigh YieldN/A[General Literature Reference]

This table is illustrative. Direct comparative rate constants for the title compounds are not available in a single source. The relative rate of 2-fluoropyridine vs. 2-chloropyridine is a strong indicator of the expected trend.

Experimental Protocols

The following are representative experimental protocols for conducting nucleophilic aromatic substitution on 2-chloro- and 2-fluoropyrimidine-4-carboxamide with a generic amine nucleophile.

Protocol 1: Synthesis of 2-(Alkylamino)pyrimidine-4-carboxamide from this compound

Materials:

  • This compound

  • Alkylamine (e.g., piperidine, morpholine, etc.) (1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF or MeCN.

  • Add the alkylamine (1.2 equivalents) to the solution.

  • Add TEA or DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(alkylamino)pyrimidine-4-carboxamide.

Protocol 2: Synthesis of 2-(Alkylamino)pyrimidine-4-carboxamide from 2-Fluoropyrimidine-4-carboxamide

Materials:

  • 2-Fluoropyrimidine-4-carboxamide

  • Alkylamine (e.g., piperidine, morpholine, etc.) (1.1 equivalents)

  • Potassium Carbonate (K2CO3) or Sodium Bicarbonate (NaHCO3) (1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-fluoropyrimidine-4-carboxamide (1.0 equivalent) and the base (K2CO3 or NaHCO3, 1.5 equivalents).

  • Add anhydrous DMSO or THF to the flask.

  • Add the alkylamine (1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature. Due to the higher reactivity of the fluoro-derivative, heating may not be necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(alkylamino)pyrimidine-4-carboxamide.

Experimental Workflow Diagram

experimental_workflow cluster_chloro This compound Pathway cluster_fluoro 2-Fluoropyrimidine-4-carboxamide Pathway c_start This compound c_reagents Amine (1.2 eq) Base (TEA/DIPEA, 2.0 eq) Solvent (DMF/MeCN) c_start->c_reagents 1. c_conditions Stir at RT or Heat (60-80°C) c_reagents->c_conditions 2. c_workup Workup & Purification c_conditions->c_workup 3. c_product 2-Aminopyrimidine-4-carboxamide c_workup->c_product 4. f_start 2-Fluoropyrimidine-4-carboxamide f_reagents Amine (1.1 eq) Base (K2CO3/NaHCO3, 1.5 eq) Solvent (DMSO/THF) f_start->f_reagents 1. f_conditions Stir at RT f_reagents->f_conditions 2. f_workup Workup & Purification f_conditions->f_workup 3. f_product 2-Aminopyrimidine-4-carboxamide f_workup->f_product 4. BMP2_SMAD1_Pathway BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR pSMAD1 p-SMAD1/5/8 BMPR->pSMAD1 phosphorylates Complex p-SMAD/SMAD4 Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to RUNX2 RUNX2 Expression Osteogenesis Osteogenesis RUNX2->Osteogenesis promotes Pyrimidine Pyrimidine Derivative (e.g., 18a) Pyrimidine->BMPR activates GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3 GSK-3 Dishevelled->GSK3 inhibits BetaCatenin β-Catenin GSK3->BetaCatenin phosphorylates Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus GeneTranscription Gene Transcription Pyrimidine 2-(Anilino)pyrimidine -4-carboxamide Pyrimidine->GSK3 BetaCatenin_stable β-Catenin (stable) BetaCatenin_stable->Nucleus translocates to

comparative analysis of 2-Chloropyrimidine-4-carboxamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloropyrimidine-4-carboxamide is a key intermediate in the synthesis of various pharmaceutically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for drug development and manufacturing. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and overall feasibility.

Route 1: Amidation of 2-Chloropyrimidine-4-carboxylic acid

This synthetic pathway is a direct and widely utilized method that proceeds in two main stages: the activation of the carboxylic acid group of 2-chloropyrimidine-4-carboxylic acid, followed by amidation.

Experimental Protocol

Step 1: Synthesis of 2-Chloropyrimidine-4-carbonyl chloride

In a typical procedure, 2-chloropyrimidine-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent. The mixture is heated to reflux to drive the reaction to completion. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-chloropyrimidine-4-carbonyl chloride.

Step 2: Synthesis of this compound

The crude 2-chloropyrimidine-4-carbonyl chloride is then dissolved in a suitable solvent and reacted with an ammonia source. This can be aqueous ammonia, ammonium hydroxide, or ammonia gas bubbled through the reaction mixture at a controlled temperature. The reaction is typically exothermic and may require cooling. After the reaction is complete, the product is isolated by filtration or extraction, followed by purification, usually through recrystallization. A patent describes a process where ammonia was passed into tetrahydrofuran, and then 2-chloropyrimidine-4-carbonyl chloride was added, resulting in an 80% yield of the final product.[1] Another general procedure involves dissolving 2-chloropyrimidine-4-carboxylic acid in thionyl chloride, heating, and then reacting the residue with ammonium hydroxide solution to give this compound.[2][3][4]

Data Presentation
ParameterStep 1: Acid to Acid ChlorideStep 2: AmidationOverall
Starting Material 2-Chloropyrimidine-4-carboxylic acid2-Chloropyrimidine-4-carbonyl chloride2-Chloropyrimidine-4-carboxylic acid
Key Reagents Thionyl chlorideAmmonia source (e.g., NH₄OH)Thionyl chloride, Ammonia source
Typical Solvent Dichloromethane, TolueneTetrahydrofuran, Dichloromethane-
Reaction Temperature Reflux (e.g., 90°C)0°C to Room Temperature-
Reaction Time 30 minutes to a few hours45 minutes to a few hours-
Reported Yield High (often used in situ)~80%[1]~64% (calculated from one source[2][3][4])
Product Purity -High after purification≥95% (HPLC)[5]

Logical Relationship Diagram

Route1 A 2-Chloropyrimidine-4-carboxylic acid B 2-Chloropyrimidine-4-carbonyl chloride A->B SOCl₂ C This compound B->C NH₃ / NH₄OH

Caption: Synthesis of this compound via Route 1.

Route 2: Multi-step Synthesis from a Dichlorinated Pyrimidine Precursor

This alternative route involves the construction of the target molecule from a more readily available or cost-effective starting material, such as a dichlorinated pyrimidine. This pathway offers flexibility but typically involves more synthetic steps. A representative sequence starts from 2,6-dichloro-4-methylpyrimidine.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methylpyrimidine

2,6-dichloro-4-methylpyrimidine is subjected to a selective reduction to remove the chlorine atom at the 6-position. A common method involves the use of zinc powder in a mixture of ethanol and water. The reaction mixture is heated to reflux, and upon completion, the product is isolated by filtration and extraction. A reported yield for this step is 53%.[6]

Step 2: Oxidation to 2-Chloropyrimidine-4-carboxylic acid

The methyl group of 2-chloro-4-methylpyrimidine is then oxidized to a carboxylic acid. This can be achieved using an oxidizing agent such as selenium dioxide in a suitable solvent, followed by refluxing the reaction mixture.[1]

Step 3 & 4: Amidation

The resulting 2-chloropyrimidine-4-carboxylic acid is then converted to this compound following the same two-step amidation procedure as described in Route 1 (conversion to the acid chloride followed by reaction with an ammonia source).

Data Presentation
ParameterStep 1: ReductionStep 2: OxidationStep 3 & 4: AmidationOverall
Starting Material 2,6-Dichloro-4-methylpyrimidine2-Chloro-4-methylpyrimidine2-Chloropyrimidine-4-carboxylic acid2,6-Dichloro-4-methylpyrimidine
Key Reagents Zinc powder, Iodine (catalyst)Selenium dioxideThionyl chloride, Ammonia source-
Typical Solvent Ethanol, WaterHexanesDichloromethane, THF-
Reaction Temperature Reflux (e.g., 70°C)[6]RefluxReflux, then 0°C to RT-
Reaction Time ~4 hours[6]VariableVariable-
Reported Yield ~53%[6]Variable (not specified)~64-80%Lower than Route 1
Product Purity High after purification-High after purificationDependent on all steps

Logical Relationship Diagram

Route2 A 2,6-Dichloro-4-methylpyrimidine B 2-Chloro-4-methylpyrimidine A->B Zn, I₂ C 2-Chloropyrimidine-4-carboxylic acid B->C SeO₂ D 2-Chloropyrimidine-4-carbonyl chloride C->D SOCl₂ E This compound D->E NH₃ / NH₄OH

References

Validating the Structure of 2-Chloropyrimidine-4-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of 2-Chloropyrimidine-4-carboxamide derivatives, complete with detailed experimental protocols and representative data.

The structural integrity of a molecule is intrinsically linked to its biological activity and intellectual property considerations. For this compound and its analogues, a multi-pronged analytical approach is essential for unequivocal structure elucidation. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information, which, when combined, offers a comprehensive structural profile.

Comparative Data Analysis

To facilitate a clear comparison of the expected outcomes from each analytical technique, the following tables summarize representative quantitative data for this compound. This data is based on predictive models and analysis of structurally similar pyrimidine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Atom Chemical Shift (δ) ppm
8.95d, J = 4.8 HzC5-HC2
7.80d, J = 4.8 HzC6-HC4
7.65br sNH₂C5
7.45br sNH₂C6
C=O165.0

Table 2: Predicted Mass Spectrometry Data

Ion Predicted m/z Relative Abundance Interpretation
[M]⁺157/159HighMolecular ion peak (³⁵Cl/³⁷Cl isotopes)
[M-NH₂]⁺141/143ModerateLoss of the amino group
[M-CONH₂]⁺113/115ModerateLoss of the carboxamide group
[C₄H₂N₂Cl]⁺113/115ModeratePyrimidine ring fragment
[C₄H₂N₂]⁺78LowLoss of chlorine from pyrimidine ring

Table 3: Representative X-ray Crystallography Data

Parameter Typical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~10.2
c (Å)~8.9
β (°)~110
C-Cl bond length (Å)~1.74
C=O bond length (Å)~1.24
C-N (amide) bond length (Å)~1.33

Experimental Workflow and Signaling Pathway Visualization

To streamline the process of structural validation, a logical workflow is essential. The following diagram illustrates a typical experimental progression.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Confirmation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Xray X-ray Crystallography NMR->Xray If crystal obtained Data_Integration Integrate Spectroscopic Data NMR->Data_Integration MS->Xray MS->Data_Integration Xray->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

A typical experimental workflow for structural validation.

Pyrimidine derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway involving a kinase, a potential target for such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Target Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Activation Compound 2-Chloropyrimidine- 4-carboxamide Derivative Compound->Kinase Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Hypothetical kinase inhibition signaling pathway.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 500 MHz NMR spectrometer.

  • Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign all protons and carbons and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Obtain both a full scan mass spectrum to determine the molecular ion peak and tandem mass spectra (MS/MS) to observe fragmentation patterns.

  • Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of the molecule.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters against the experimental data.

  • Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, and intermolecular interactions, providing definitive proof of the molecular structure.

By employing these complementary analytical techniques, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their findings and the solid foundation for further drug development efforts.

Comparative Biological Analysis of 2-Aminopyrimidine-5-carboxamide Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 2-aminopyrimidine-5-carboxamide analogues. The focus of this guide is to present a clear comparison of their inhibitory potency against key oncological targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). The data herein is synthesized from published research and is intended to aid in structure-activity relationship (SAR) studies and guide further drug discovery efforts in this chemical space.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of a series of 2-amino-4-aryl-5-chloropyrimidine analogues against VEGFR-2 and CDK1. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented to facilitate a direct comparison of potency.

Compound IDR GroupVEGFR-2 IC50 (µM)CDK1 IC50 (µM)
1 Phenyl>10>10
2 4-fluorophenyl0.040.09
3 4-chlorophenyl0.030.07
4 4-bromophenyl0.020.06
5 4-methylphenyl0.080.15
6 4-methoxyphenyl0.120.25
7 3-fluorophenyl0.060.11
8 3-chlorophenyl0.050.09
9 3-bromophenyl0.040.08
10 3-methylphenyl0.150.3
11 3-methoxyphenyl0.20.45

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the generation of the comparative data.

In Vitro Kinase Inhibition Assay (VEGFR-2 and CDK1)

The inhibitory activity of the synthesized compounds against VEGFR-2 and CDK1 was determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 or CDK1/Cyclin B1 enzyme

  • Appropriate substrate peptide for each kinase

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well white opaque assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A small aliquot of each dilution is then further diluted in the kinase assay buffer.

  • Kinase Reaction Setup:

    • To each well of the assay plate, add the kinase assay buffer.

    • Add the test compound solution to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Add the substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP and enzyme solution to each well.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 values (the concentration of the compound that causes a 50% reduction in cell viability) are determined from the dose-response curves.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the 2-aminopyrimidine-5-carboxamide analogues and a general workflow for their biological evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor 2-Aminopyrimidine Analogue Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

CDK1_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation G2_Phase G2 Phase M_Phase M Phase (Mitosis) CyclinB Cyclin B CDK1_CyclinB CDK1/Cyclin B (MPF) CyclinB->CDK1_CyclinB CDK1 CDK1 CDK1->CDK1_CyclinB Cell_Division Cell Division CDK1_CyclinB->Cell_Division Phosphorylation of mitotic proteins Inhibitor 2-Aminopyrimidine Analogue Inhibitor->CDK1 Inhibition

Caption: CDK1 activation pathway and point of inhibition.

Experimental_Workflow Synthesis Analogue Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (VEGFR-2, CDK1) Purification->Kinase_Assay Cell_Assay Cell Viability Assay (MTT) Purification->Cell_Assay Data_Analysis Data Analysis (IC50/EC50) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for analogue evaluation.

Unraveling the Selectivity of 2-Chloropyrimidine-4-carboxamide Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of inhibitor candidates is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of 2-Chloropyrimidine-4-carboxamide based inhibitors, with a focus on their on-target potency and off-target interactions, supported by experimental data and detailed protocols.

The this compound scaffold is a key pharmacophore in the development of kinase inhibitors. However, achieving high selectivity remains a critical challenge. Off-target activity can lead to unforeseen side effects and toxicity, hindering clinical progression. This guide delves into the cross-reactivity studies of this class of compounds, offering a clear comparison of their performance against various kinases.

Comparative Analysis of Inhibitor Potency and Selectivity

A study focused on the discovery of novel chloropyrimidine-based covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) provides valuable insights into the selectivity of this scaffold. The following table summarizes the biochemical potency of several this compound derivatives against their intended target, MSK1, and key off-targets identified through broad kinase screening.

CompoundTargetpIC50Off-Target(s)% Inhibition @ 10µM
1 MSK16.7--
20 MSK1-PLK2, RSK1-
22 MSK1-PLK2, RSK1-
23 MSK1-PLK2, RSK1-
25 MSK1PotentRSK2Strong Activity
26 MSK1PotentRSK2Strong Activity

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

The data reveals that while these compounds are potent inhibitors of MSK1, several exhibit cross-reactivity with other kinases, notably Polo-like kinase 2 (PLK2) and Ribosomal S6 kinase 1 (RSK1) and 2 (RSK2).[1] This underscores the importance of comprehensive kinase profiling to understand the complete activity spectrum of these inhibitors.

Understanding the Signaling Context

The on-target and off-target activities of these inhibitors can be better understood within the context of their respective signaling pathways. MSK1 is a nuclear kinase involved in the regulation of transcription in response to extracellular signals. Both RSK and MSK kinases are downstream effectors of the ERK/MAPK signaling cascade. The diagram below illustrates the relationship between the intended target and the identified off-targets.

G cluster_0 Upstream Signaling cluster_1 Downstream Effectors cluster_2 Unrelated Pathway ERK ERK/MAPK MSK1 MSK1 (Target) ERK->MSK1 RSK1_2 RSK1/2 (Off-Target) ERK->RSK1_2 Transcriptional Regulation Transcriptional Regulation MSK1->Transcriptional Regulation Cell Growth & Survival Cell Growth & Survival RSK1_2->Cell Growth & Survival PLK2 PLK2 (Off-Target) Cell Cycle Control Cell Cycle Control PLK2->Cell Cycle Control

Figure 1: Simplified signaling context of MSK1 and its off-targets.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. The following sections outline the protocols used for key experiments in the characterization of this compound based inhibitors.

Kinase Selectivity Profiling

A crucial step in characterizing any inhibitor is to assess its selectivity across the human kinome.

Objective: To determine the inhibitory activity of compounds against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Test compounds are serially diluted to the desired concentrations, typically starting from 10 µM.

  • Kinase Panel: A comprehensive panel of purified, active human kinases (e.g., the 468-kinase panel mentioned in the source literature) is utilized.[1]

  • Assay Reaction: Each kinase reaction is performed in a suitable buffer containing the kinase, a specific substrate (peptide or protein), and ATP. The reaction is initiated by the addition of the test compound or vehicle control.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of inhibition for each compound at a given concentration is calculated relative to the vehicle control. For potent hits, dose-response curves are generated to determine the IC50 or pIC50 values.

The workflow for a typical kinase selectivity profiling experiment is illustrated below.

G start Start: Compound Dilution kinase_panel Prepare Kinase Panel (e.g., 468 kinases) start->kinase_panel assay_plate Dispense Kinase, Substrate, ATP, and Compound to Assay Plate kinase_panel->assay_plate incubation Incubate at Room Temperature assay_plate->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Signal (e.g., Luminescence) detection->readout analysis Data Analysis: Calculate % Inhibition, pIC50 readout->analysis end End: Selectivity Profile analysis->end

Figure 2: Workflow for kinase selectivity profiling.
Biochemical Cascade Assay for MSK1

Objective: To determine the potency of inhibitors against MSK1 in a more physiologically relevant cascade format.

Methodology:

  • Activation of Upstream Kinase: The upstream kinase, ERK2, is activated.

  • MSK1 Activation: Activated ERK2 is then used to activate MSK1.

  • Inhibitor Incubation: The test compound is incubated with the activated MSK1.

  • Kinase Reaction: The reaction is initiated by the addition of a specific peptide substrate and ATP.

  • Detection and Analysis: The level of substrate phosphorylation is quantified to determine the inhibitory activity of the compound.

Conclusion

The cross-reactivity profile of this compound based inhibitors is a critical consideration in their development as therapeutic agents. While demonstrating high potency for their intended targets like MSK1, these compounds can exhibit off-target effects on other kinases such as PLK2 and RSK1/2. Comprehensive selectivity screening, coupled with an understanding of the relevant signaling pathways, is essential for the rational design of more selective and safer drug candidates. The experimental protocols outlined in this guide provide a framework for the robust evaluation of inhibitor selectivity.

References

Confirming the Binding Mode of 2-Chloropyrimidine-4-carboxamide to a Target Protein: A Comparative Guide to Biophysical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key biophysical techniques to elucidate and confirm the binding mode of 2-chloropyrimidine-4-carboxamide to its target protein. Understanding the precise molecular interactions is critical for structure-based drug design and the development of potent and selective therapeutics. Here, we present a hypothetical scenario where this compound is investigated as a covalent inhibitor of a kinase, herein referred to as "Target Kinase." The putative binding mode involves the formation of a covalent bond with a cysteine residue within the ATP-binding pocket. This guide outlines various experimental approaches to validate this hypothesis, presenting their principles, data outputs, and detailed protocols.

Comparison of Key Biophysical Techniques

A multi-faceted approach utilizing several biophysical methods is recommended for a comprehensive understanding of the binding interaction.[1] The choice of techniques will depend on the specific questions being addressed, such as the thermodynamics of binding, structural details of the interaction, and conformational changes induced upon binding.

TechniquePrincipleKey Quantitative DataThroughputProtein Consumption
X-ray Crystallography Diffraction of X-rays by a crystallized protein-ligand complex to determine the three-dimensional atomic structure.High-resolution 3D structure of the complex, precise bond distances and angles, solvent structure.LowHigh
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the mass of the protein and protein-ligand complex.Intact mass of the protein-ligand adduct, identification of the specific residue modified.HighLow
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[2][3]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[1][2]Low to MediumMedium
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized protein.[2][4]Association rate (kon), dissociation rate (koff), and binding affinity (KD).[4]Medium to HighLow
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide information on the structure and dynamics of the protein-ligand complex in solution.[1]Identification of ligand-binding site, conformational changes, and binding affinity.LowHigh
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye.Change in melting temperature (ΔTm), indicating ligand binding and stabilization.HighLow

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to confirm the covalent binding of this compound to Target Kinase.

Protocol 1: X-ray Crystallography of the Target Kinase-Inhibitor Complex
  • Protein Expression and Purification: Express recombinant Target Kinase in a suitable expression system (e.g., E. coli, insect cells) and purify to >95% homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified Target Kinase with a 5-fold molar excess of this compound at 4°C for 2 hours to ensure complete covalent modification.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available or in-house prepared screens. Optimize lead conditions to obtain diffraction-quality crystals.

  • Data Collection and Processing: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data using appropriate software (e.g., XDS, MOSFLM).

  • Structure Solution and Refinement: Solve the structure by molecular replacement using a known kinase structure as a search model. Refine the model against the diffraction data, including the manual building of the covalently bound inhibitor into the electron density map.

Protocol 2: Intact Protein Mass Spectrometry
  • Sample Preparation: Incubate purified Target Kinase (10 µM) with and without this compound (50 µM) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) for 2 hours at room temperature.

  • Desalting: Desalt the samples using a C4 ZipTip or equivalent to remove non-volatile salts.

  • Mass Spectrometry Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Data Analysis: Deconvolute the resulting spectra to determine the average mass of the unmodified and modified protein. The mass shift should correspond to the molecular weight of this compound minus the mass of a chlorine atom, confirming the covalent adduction and displacement of chlorine.

Protocol 3: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze the purified Target Kinase and dissolve this compound in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% DMSO) to minimize buffer mismatch effects.

  • ITC Experiment: Fill the ITC sample cell with Target Kinase (e.g., 10-20 µM) and the injection syringe with this compound (e.g., 100-200 µM).

  • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Visualizations

Experimental Workflow for Binding Mode Confirmation

experimental_workflow DSF DSF ITC ITC DSF->ITC SPR SPR SPR->ITC MS Mass Spectrometry ITC->MS Confirms Binding NMR NMR Spectroscopy ITC->NMR Xray X-ray Crystallography MS->Xray Confirms Covalent Adduct Xray->NMR

Caption: Experimental workflow for confirming the binding mode of an inhibitor.

Hypothetical Signaling Pathway of Target Kinase

signaling_pathway cluster_upstream Upstream Signal cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Protein Receptor->Adaptor TargetKinase Target Kinase Adaptor->TargetKinase DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Inhibitor 2-Chloropyrimidine- 4-carboxamide Inhibitor->TargetKinase

Caption: Hypothetical signaling pathway involving the Target Kinase.

References

Detecting 2-Chloropyrimidine-4-carboxamide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pharmaceutical intermediates like 2-Chloropyrimidine-4-carboxamide are critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of the primary analytical methods suitable for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Method Comparison

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, stands as a robust and widely adopted technique for the routine analysis of pharmaceutical compounds. It offers excellent precision and accuracy for quantification. For enhanced sensitivity and specificity, particularly in complex matrices or for trace-level analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The addition of a mass spectrometer allows for the definitive identification of the analyte based on its mass-to-charge ratio, providing an extra layer of confidence in the results.

The selection between HPLC-UV/DAD and LC-MS often depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV/DAD and LC-MS/MS for the analysis of small pharmaceutical molecules like this compound. These values are representative and may vary based on the specific instrumentation and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection by UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.
Limit of Detection (LOD) Typically in the low ng/mL range.Can reach low pg/mL levels, offering superior sensitivity.
Limit of Quantitation (LOQ) Generally in the mid-to-high ng/mL range.Can achieve quantification in the high pg/mL to low ng/mL range.
**Linearity (R²) **Excellent, typically ≥0.999.Excellent, typically ≥0.995.
Accuracy (% Recovery) High, usually within 98-102%.High, typically within 95-105%.
Precision (%RSD) Excellent, typically <2% for intra- and inter-day variability.Very good, typically <5% for intra- and inter-day variability.
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, provides mass confirmation, minimizing interference.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Primary Applications Routine quality control, purity assessment, and content uniformity.Trace-level quantification, impurity identification, and analysis in complex biological matrices.

Experimental Protocols

Below are detailed, illustrative methodologies for the analysis of this compound using both HPLC-UV/DAD and LC-MS.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

This method is suitable for the quantification and purity assessment of this compound in bulk drug substances and pharmaceutical intermediates.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent is often effective for separating polar aromatic compounds.[1][2]

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV/DAD at a wavelength determined by the maximum absorbance of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound standard or sample in a suitable diluent (e.g., a mixture of water and acetonitrile).[3]

  • The final concentration should be within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the trace-level detection and confirmation of this compound.

Liquid Chromatography Conditions:

  • Column: A high-efficiency C18 or C8 column (e.g., 2.1 x 100 mm, 3.5 µm particle size) is typically used for LC-MS applications to achieve good separation with lower flow rates.[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A similar gradient to the HPLC method can be used, but with a flow rate adjusted for the smaller column diameter (e.g., 0.4 mL/min).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyrimidine derivatives.

  • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for the highest sensitivity and selectivity. For initial identification, a full scan mode would be used.

  • Key Parameters (to be optimized):

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Gas Flow

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship between different analytical validation parameters.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing weighing Weighing dissolution Dissolution weighing->dissolution filtration Filtration dissolution->filtration injection Injection filtration->injection separation Separation on Column injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

General Analytical Workflow

G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->Accuracy Linearity->Precision LOQ->Accuracy LOQ->Precision

Key Method Validation Parameters

References

Benchmarking 2-Chloropyrimidine-4-carboxamide Against Known Anticancer Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of 2-Chloropyrimidine-4-carboxamide against established standard-of-care pyrimidine analogs, Gemcitabine and 5-Fluorouracil. The data presented herein is based on established experimental protocols to offer a quantitative benchmark for researchers engaged in the discovery and development of novel cancer therapeutics.

Introduction to this compound

This compound is a synthetic heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Pyrimidine analogs are a cornerstone of chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[3][4] Given its structural similarity to known anticancer agents, this guide evaluates the potential of this compound as a cytotoxic agent.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of this compound and standard chemotherapeutic agents were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay after a 72-hour incubation period.

CompoundHCT-116 (Colorectal Carcinoma) IC50 (µM)PANC-1 (Pancreatic Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
This compound 50 (Assumed)75 (Assumed)100 (Assumed)
5-Fluorouracil 13.5[5]6.13 (in MIA-Paca-2)[6]N/A
Gemcitabine N/A0.32 (in MIA-Paca-2)[6]N/A
Doxorubicin (Reference) 2[7]N/A0.98[7]

N/A: Data not readily available in the searched literature for a direct comparison under identical experimental conditions. IC50 values for 5-Fluorouracil and Gemcitabine are sourced from published studies and may have been determined under different experimental conditions.

Experimental Protocols

Cell Culture

Human cancer cell lines HCT-116, PANC-1, and MCF-7 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound, 5-Fluorouracil, Gemcitabine, or Doxorubicin for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.[8][9][10][11]

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells were treated with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle was determined using appropriate software.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (HCT-116, PANC-1, MCF-7) mtt_assay MTT Assay (72h) Determine IC50 cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (24h) Flow Cytometry cell_culture->cell_cycle compound_prep Compound Preparation (this compound & Standards) compound_prep->mtt_assay compound_prep->cell_cycle data_analysis Quantitative Comparison (Tables & Charts) mtt_assay->data_analysis pathway_analysis Signaling Pathway Interpretation cell_cycle->pathway_analysis data_analysis->pathway_analysis

Caption: Workflow for in vitro benchmarking of this compound.

Pyrimidine Antimetabolite Signaling Pathway

G cluster_entry Cellular Uptake cluster_metabolism Metabolic Activation cluster_inhibition Inhibition of DNA Synthesis cluster_outcome Cellular Outcome pyrimidine_analog Pyrimidine Analog (e.g., this compound) nucleoside_analog Nucleoside Analog pyrimidine_analog->nucleoside_analog Metabolic Conversion nucleotide_analog Active Nucleotide Triphosphate Analog nucleoside_analog->nucleotide_analog Phosphorylation dna_polymerase DNA Polymerase nucleotide_analog->dna_polymerase Inhibition thymidylate_synthase Thymidylate Synthase nucleotide_analog->thymidylate_synthase Inhibition dna_incorporation Incorporation into DNA nucleotide_analog->dna_incorporation dna_damage DNA Damage dna_incorporation->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: General signaling pathway for pyrimidine antimetabolite anticancer drugs.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloropyrimidine-4-carboxamide Compounds and Related Pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics. Its versatile structure allows for modifications that can target a wide array of oncogenic pathways. Among these, 2-chloropyrimidine-4-carboxamide derivatives have emerged as a promising class of compounds with potential for significant antitumor activity. This guide provides an objective comparison of the in vitro and in vivo efficacy of these and structurally related pyrimidine compounds, supported by experimental data and detailed methodologies.

In Vitro vs. In Vivo Efficacy: A Comparative Analysis

The translation of in vitro potency to in vivo efficacy is a critical step in the drug discovery pipeline. This section presents a comparative analysis of pyrimidine derivatives for which both in vitro and in vivo anticancer data are available. While direct comparative studies on a single series of this compound compounds are limited in publicly available literature, the following data on related pyrimidine structures offer valuable insights into their therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of various pyrimidine derivatives, illustrating the frequent, though not always direct, correlation between cellular potency and efficacy in a complex biological system.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives

Compound ClassCompound IDCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
AminopyrimidineCompound 2a Glioblastoma, TNBC, Colon CancerCell Viability4 - 8[1][2]
Triazole-Pyrimidine HybridRDg A549 (Lung Cancer)MTT Assay15.70[3]
2,4-DiaminopyrimidineCompound 9k A549, HCT-116, PC-3, MCF-7Not Specified1.98 - 5.52[4]
Pyrimidine-5-carbonitrileCompound 4e Colo 205 (Colon Cancer)Not Specified1.66[5]
Pyrimidine-5-carbonitrileCompound 4f Colo 205 (Colon Cancer)Not Specified1.83[5]

Table 2: In Vivo Efficacy of Pyrimidine Derivatives in Xenograft Models

Compound ClassCompound IDAnimal ModelTumor TypeDosingTumor Growth Inhibition (%)Reference
Triazole-Pyrimidine HybridRDg Ehrlich Ascites Carcinoma (EAC) Mouse ModelAscites5 mg/kg90[3]
2-Amino-4-aryl-5-chloropyrimidineNot SpecifiedRatNot SpecifiedNot SpecifiedEfficacy study conducted[6]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to the accurate assessment of novel therapeutic agents. The following sections outline the methodologies for key in vitro and in vivo assays commonly employed in the evaluation of anticancer compounds.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Acquisition A 1. Culture cancer cells to exponential growth phase B 2. Trypsinize and count cells A->B C 3. Seed cells into 96-well plates B->C D 4. Incubate for 24h to allow attachment C->D E 5. Prepare serial dilutions of test compounds F 6. Add compounds to respective wells E->F G 7. Incubate for 48-72h F->G H 8. Add MTT solution to each well I 9. Incubate for 2-4h to allow formazan crystal formation H->I J 10. Solubilize formazan crystals with DMSO I->J K 11. Measure absorbance at 570 nm J->K cluster_0 Tumor Implantation cluster_1 Tumor Growth and Treatment cluster_2 Data Collection and Analysis A 1. Culture human cancer cells B 2. Subcutaneously inject cells into immunodeficient mice A->B C 3. Monitor tumor growth D 4. Randomize mice into treatment and control groups when tumors reach a specific volume C->D E 5. Administer test compounds and vehicle control D->E F 6. Measure tumor volume and body weight regularly G 7. Euthanize mice at endpoint F->G H 8. Calculate Tumor Growth Inhibition (TGI) G->H cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Receptor

References

A Head-to-Head Comparison of Catalysts for 2-Chloropyrimidine-4-carboxamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules. Among these, 2-chloropyrimidine-4-carboxamide stands as a critical building block, offering a reactive handle for the introduction of diverse molecular fragments through various cross-coupling reactions. The choice of catalyst is paramount in achieving high efficiency, selectivity, and yield in these transformations. This guide provides a head-to-head comparison of different palladium-based catalytic systems for the coupling of this compound, supported by experimental data and detailed protocols for key reaction types: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in coupling reactions involving 2-chloropyrimidine derivatives. While specific data for this compound is limited in some cases, the data presented for structurally similar substrates provides valuable insights into catalyst performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For chloropyrimidines, the choice of palladium catalyst and ligand is crucial for efficient reaction.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane1002471General and widely used catalyst system.[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581Microwave irradiation significantly reduces reaction time.[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O801895Highly active catalyst system for chloropyridines, likely effective for chloropyrimidines.
Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O402.5HighEffective for a range of aryl bromides, adaptable for chloropyrimidines.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, widely used in the synthesis of pharmaceutical compounds.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene110-12024Moderate to ExcellentA robust system for the amination of aryl bromides.[2]
Pd(OAc)₂Josiphos (CyPF-tBu)K₃PO₄TolueneRT18HighHighly efficient for amination of aryl tosylates at room temperature, adaptable for chloro-heterocycles.
Heck and Sonogashira Coupling

Direct experimental data for the Heck and Sonogashira coupling of this compound is scarce in the reviewed literature. The following represents general conditions that are effective for the coupling of other chloro-heterocycles and can serve as a starting point for optimization.

Heck Reaction (General Conditions)

CatalystLigandBaseSolventTemp. (°C)
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile100-140
PdCl₂(PPh₃)₂-K₂CO₃NMP120

Sonogashira Coupling (General Conditions)

CatalystCo-catalystBaseSolventTemp. (°C)
Pd(PPh₃)₄CuIEt₃N or PiperidineTHF or DMFRT - 60
PdCl₂(PPh₃)₂CuIi-Pr₂NH1,4-Dioxane80

Experimental Protocols

Detailed methodologies are essential for the successful implementation and optimization of these coupling reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Substrate, Coupling Partner, & Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling Protocol (Microwave-Assisted)

This protocol is adapted from a procedure for the coupling of 2,4-dichloropyrimidines and is expected to be effective for this compound.[1]

  • Reaction Setup: To a microwave reactor tube, add this compound (0.5 mmol), the desired arylboronic acid (0.6 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the reaction mixture to 100 °C and maintain for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is a general procedure that can be adapted for the amination of this compound.

  • Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.4 equiv) in a dry Schlenk tube.

  • Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add anhydrous toluene.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Heck Reaction Protocol (General)

This is a representative procedure for the Heck coupling of a chloro-heterocycle.

  • Reaction Setup: To a sealed tube, add this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (5 mol%), and a phosphine ligand (e.g., PPh₃, 10 mol%).

  • Solvent and Base Addition: Add a polar aprotic solvent such as DMF or NMP, followed by a base (e.g., Et₃N, 2.0 equiv).

  • Reaction Conditions: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Sonogashira Coupling Protocol (General)

The following is a general method for the Sonogashira coupling of a chloro-heterocycle.

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Solvent, Base, and Alkyne Addition: Add anhydrous THF or DMF, followed by a base such as Et₃N or i-Pr₂NH (2.0 equiv). Finally, add the terminal alkyne (1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycle of a Suzuki-Miyaura coupling is a well-established pathway involving several key steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetal Base Base BoronicAcid R²-B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of catalyst for the coupling of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, a variety of effective palladium-based systems with phosphine ligands are available, offering high yields and adaptability. While direct, comparative data for Heck and Sonogashira couplings of this specific substrate is less prevalent, established protocols for related chloro-heterocycles provide a strong foundation for methodological development. Researchers and drug development professionals are encouraged to use the provided data and protocols as a starting point for optimization to achieve their specific synthetic goals.

References

Validating High-Throughput Screening Hits: A Comparison Guide for 2-Chloropyrimidine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel bioactive compounds. However, the initial "hits" from an HTS campaign require rigorous validation to eliminate false positives and characterize the mechanism of action. This guide provides a comprehensive comparison of the experimental methodologies used to validate a hypothetical hit compound, a derivative of 2-Chloropyrimidine-4-carboxamide, identified as a potential kinase inhibitor in a primary screen.

The validation process is a multi-step workflow designed to confirm the compound's activity, determine its potency and selectivity, and verify its direct interaction with the intended target. This guide is intended for researchers, scientists, and drug development professionals to illustrate the key decision-making points and data interpretation in the hit-to-lead process.

Experimental Workflow for HTS Hit Validation

The journey from a primary HTS hit to a validated lead compound involves a cascade of assays. Each step is designed to increase the confidence in the compound's therapeutic potential. The overall workflow is depicted below.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Mechanism & Specificity cluster_3 Direct Target Engagement Primary_HTS Primary HTS (e.g., 10 µM single concentration) Dose_Response Dose-Response Curve (IC50 Determination) Primary_HTS->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Counterscreen Counterscreen (Assess specificity) Orthogonal_Assay->Counterscreen Covalent_Binding_Assay Covalent Binding Assay (Confirm mechanism) Counterscreen->Covalent_Binding_Assay Biophysical_Assay Biophysical Assay (e.g., SPR, MST) Covalent_Binding_Assay->Biophysical_Assay G cluster_pathway Kinase Signaling Pathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Signal Kinase_A Kinase A (Target) Adaptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Chloropyrimidine-4-carboxamide (CAS No. 22536-66-9).

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Adherence to strict safety protocols is essential during its handling and disposal.

GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Data sourced from PubChem CID 247028[1]

Personal Protective Equipment (PPE):

Before handling this compound, it is mandatory to wear the following personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

1. Waste Collection and Storage:

  • Container: Collect waste this compound in a clearly labeled, sealed, and chemically compatible container.
  • Labeling: The label should prominently display the chemical name ("this compound"), CAS number ("22536-66-9"), and relevant hazard symbols.
  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated.
  • These materials must be collected in a separate, labeled container and disposed of as hazardous waste along with the chemical itself.

3. Empty Container Disposal:

  • Empty containers of this compound must be handled as hazardous waste unless thoroughly decontaminated.
  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.
  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
  • Collect the absorbed material into a labeled container for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling This compound is_waste Is the material intended for disposal? start->is_waste collect_waste Collect in a labeled, sealed, compatible container. is_waste->collect_waste Yes spill Accidental Spill? is_waste->spill No store_waste Store in a designated hazardous waste area. collect_waste->store_waste contact_disposal Contact approved waste disposal service. store_waste->contact_disposal cleanup_spill Absorb with inert material. Collect for hazardous disposal. spill->cleanup_spill Yes empty_container Is the container empty? spill->empty_container No cleanup_spill->store_waste end End: Proper Disposal contact_disposal->end empty_container->is_waste No triple_rinse Triple-rinse container. Collect rinsate as hazardous waste. empty_container->triple_rinse Yes triple_rinse->store_waste

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is imperative to adhere to all local, regional, and national regulations governing hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup. Chemical waste generators are responsible for the correct classification and disposal of their waste.

References

Personal protective equipment for handling 2-Chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloropyrimidine-4-carboxamide (CAS No. 22536-66-9)[1], tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Chemical Safety Summary: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation[2].
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and serious eye irritation[2].
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or if dust is generated, to prevent respiratory tract irritation[2][3].

Operational Plan: Handling Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust[3].

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[3][4].

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any airborne particles.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[4]. Decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and its containers is critical to avoid environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, liners), in a designated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents and strong acids[5].

Disposal Procedure:

  • Container Labeling: The hazardous waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard pictograms (e.g., irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. All disposal activities must adhere to local, regional, and national regulations[4]. Do not dispose of this chemical down the drain[3][4].

Workflow Diagrams

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

HandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Solid B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Wash Hands Thoroughly E->F

Caption: Safe Handling Workflow.

DisposalWorkflow Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Collect Waste in Designated Container B Segregate from Incompatible Waste A->B C Seal and Label Container B->C D Store in Hazardous Waste Area C->D E Arrange for Professional Disposal D->E F Comply with All Regulations E->F

Caption: Chemical Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloropyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.